molecular formula C13H15N3S B1333924 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 590376-39-9

4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1333924
CAS No.: 590376-39-9
M. Wt: 245.35 g/mol
InChI Key: SUVDKGDAFNEOAN-UHFFFAOYSA-N
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Description

4-Allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (CAS 590376-39-9) is an organic compound with the molecular formula C13H15N3S, falling within the class of 1,2,4-triazole-3-thiols . This family of heterocyclic compounds is a significant scaffold in medicinal and agrochemical research due to its diverse biological activities. The structure features both an allyl and a 2-phenylethyl substituent, offering distinct sites for further chemical modification, making it a versatile building block for developing novel molecular entities. Researchers value this compound as a key intermediate in synthetic organic chemistry. It serves as a precursor for generating more complex nitrogen- and sulfur-containing heterocyclic systems with potential pharmacological properties. The thiol group allows for various chemical transformations, including alkylation and cyclization reactions. Studies on analogous 5-substituted 4-phenyl-1,2,4-triazole-3-thiols have detailed methods for their alkylation and other derivatization to produce novel compounds for biological screening . Furthermore, related research on 4-allyl-5-phenyl-1,2,4-triazole-3-thione demonstrates its use in iodocyclization reactions, which are valuable for constructing complex fused bicyclic structures like dihydrothiazolotriazoles and dihydrothiazinotriazoles . This compound is provided for research and development purposes exclusively. It is not for diagnostic or therapeutic uses, nor for human consumption. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for safe handling procedures .

Properties

IUPAC Name

3-(2-phenylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-2-10-16-12(14-15-13(16)17)9-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVDKGDAFNEOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395061
Record name 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
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Molecular Weight

245.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590376-39-9
Record name 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its diverse pharmacological properties.[1] Derivatives of this heterocyclic system are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions allows for fine-tuning of the molecule's steric and electronic properties, making it a versatile template for drug design.

This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible for researchers, scientists, and professionals in the field of drug development. We will explore the causality behind experimental choices, provide self-validating protocols, and present the data required to confirm the successful synthesis and purification of the target compound.

Synthetic Strategy and Rationale

The synthesis of this compound is most effectively achieved through a three-step linear sequence. This strategy is predicated on the well-established Phillips-Pinner triazole synthesis, which involves the cyclization of an acylthiosemicarbazide intermediate.[2][4]

Our approach is as follows:

  • Step 1: Synthesis of the Acylthiosemicarbazide Intermediate. The synthesis begins with the formation of N-(3-phenylpropanoyl)thiosemicarbazide from 3-phenylpropanoic acid and thiosemicarbazide. This acylation step is crucial for introducing the phenylethyl moiety that will ultimately reside at the C5 position of the triazole ring.[5][6]

  • Step 2: Base-Catalyzed Intramolecular Cyclization. The acylthiosemicarbazide intermediate undergoes a base-catalyzed cyclization and dehydration to form the 5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol ring.[7] The use of a strong base like potassium hydroxide facilitates the intramolecular nucleophilic attack required for ring closure.[5]

  • Step 3: N-Allylation. The final step is the selective alkylation of the N4 nitrogen of the triazole ring with allyl bromide. This reaction introduces the allyl group, a common functional handle in medicinal chemistry for further derivatization or for its potential to interact with biological targets.

This synthetic pathway is logical, high-yielding, and allows for straightforward purification of the intermediates and the final product.

Synthesis_Workflow A 3-Phenylpropanoic Acid + Thiosemicarbazide B Step 1: Acylation (e.g., with PPE) A->B Reagents C N-(3-phenylpropanoyl)thiosemicarbazide (Intermediate 1) B->C Forms D Step 2: Base-Catalyzed Cyclization (e.g., aq. KOH, reflux) C->D Reactant E 5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (Intermediate 2) D->E Yields F Step 3: N-Allylation (Allyl Bromide, Base) E->F Reactant G This compound (Final Product) F->G Yields

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of N-(3-phenylpropanoyl)thiosemicarbazide (Intermediate 1)

Rationale: The initial acylation of thiosemicarbazide is a critical step that forms the backbone of the eventual triazole. While several methods exist, such as using an acyl chloride, a direct reaction with the carboxylic acid in the presence of a coupling agent like polyphosphate ester (PPE) is an effective and common approach.[5][6] PPE acts as a powerful dehydrating agent, facilitating the amide bond formation.

Protocol:

  • In a 100 mL round-bottom flask, combine 3-phenylpropanoic acid (1.50 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).

  • Add chloroform (20 mL) and a magnetic stir bar.

  • To this stirred suspension, carefully add polyphosphate ester (PPE) (approx. 5 g).

  • Heat the mixture to reflux (around 60-65°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of cold water with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the resulting white solid in a vacuum oven at 50°C to yield N-(3-phenylpropanoyl)thiosemicarbazide.

Step 2: Synthesis of 5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (Intermediate 2)

Rationale: The intramolecular cyclization of the acylthiosemicarbazide is promoted by a base.[4] Refluxing in an aqueous solution of a strong base like potassium hydroxide provides the energy for the dehydration and ring closure to occur, yielding the stable triazole-thiol ring system.[5] The product is isolated by acidifying the reaction mixture, which protonates the thiol and causes it to precipitate from the aqueous solution.[5][8]

Protocol:

  • Suspend N-(3-phenylpropanoyl)thiosemicarbazide (2.23 g, 10 mmol) in an 8% aqueous solution of potassium hydroxide (25 mL).

  • Heat the mixture under reflux for 4 hours with stirring. The solid should dissolve as the reaction progresses, forming the potassium salt of the triazole.

  • Cool the reaction mixture in an ice bath.

  • Slowly acidify the clear solution to pH 5-6 with cold, dilute hydrochloric acid (e.g., 2M HCl).

  • A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with copious amounts of cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol as a white crystalline solid.

Cyclization_Mechanism cluster_0 Base-Catalyzed Cyclization Mechanism acyl Acylthiosemicarbazide enolate Deprotonated Intermediate (Thioenolate) acyl->enolate -OH⁻ tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Nucleophilic Attack triazole_thiol 5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol tetrahedral->triazole_thiol -H₂O (Dehydration)

Caption: Simplified mechanism of the base-catalyzed cyclization.

Step 3: Synthesis of this compound (Final Product)

Rationale: The final step is an N-alkylation reaction. The nitrogen at position 4 of the triazole ring is sufficiently nucleophilic after deprotonation by a mild base like anhydrous potassium carbonate to attack the electrophilic allyl bromide. The reaction is typically run in a polar aprotic solvent like acetone or DMF to facilitate the SN2 reaction.

Protocol:

  • In a 100 mL round-bottom flask, dissolve 5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (2.05 g, 10 mmol) in acetone (40 mL).

  • Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution.

  • To this stirred suspension, add allyl bromide (1.33 g, 11 mmol, 0.95 mL) dropwise.

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC (Eluent: Ethyl Acetate/Hexane 1:2).

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, this compound.

Characterization and Data Analysis

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. The compound exists in a tautomeric equilibrium between the thione and thiol forms, which can influence spectroscopic data.[9]

Physical Characterization
  • Melting Point: A sharp melting point range indicates a high degree of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system confirms the presence of a single major component.

Spectroscopic Characterization

1. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.[10]

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
~3100-3000C-H stretch (Aromatic & Alkene)Medium to weak
~2950-2850C-H stretch (Aliphatic)Medium
~2600-2550S-H stretch (Thiol)Weak, often broad[3][11][12]
~1640C=C stretch (Allyl)Weak to medium
~1600, ~1495C=C stretch (Aromatic)Medium
~1560C=N stretch (Triazole ring)Medium to strong[3]
~1250C=S stretch (Thione tautomer)Medium to strong[8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[13][14] The presence of the thiol/thione tautomerism means the proton on the sulfur or nitrogen may be exchangeable and could appear as a broad singlet.[9]

¹H NMR (Expected Chemical Shifts, δ in ppm):

ProtonsMultiplicityIntegrationApprox. δ (ppm)Assignment
SH/NHsinglet (broad)1H13.0 - 14.0Thiol/Thione proton[9]
Ar-Hmultiplet5H7.20 - 7.40Phenyl ring protons
=CH-multiplet1H5.80 - 6.00Allyl methine proton
=CH₂multiplet2H5.10 - 5.30Allyl methylene protons
N-CH₂doublet2H4.60 - 4.80Allyl N-CH₂ protons
Ar-CH₂-CH₂triplet2H3.10 - 3.30Phenylethyl -CH₂-
Ar-CH₂triplet2H2.90 - 3.10Phenylethyl Ar-CH₂-

¹³C NMR (Expected Chemical Shifts, δ in ppm):

CarbonApprox. δ (ppm)Assignment
C=S~168Thione carbon[9]
C5~155Triazole ring carbon
C (ipso)~140Phenyl ring ipso-carbon
=CH-~132Allyl methine carbon
C (aromatic)~128-129Phenyl ring carbons
C (aromatic)~126Phenyl ring carbon
=CH₂~118Allyl methylene carbon
N-CH₂~46Allyl N-CH₂ carbon
Ar-CH₂-CH₂~32Phenylethyl -CH₂-
Ar-CH₂~30Phenylethyl Ar-CH₂-

3. Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the final product. For C₁₃H₁₅N₃S, the expected monoisotopic mass is approximately 245.10 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Safety Precautions

  • Thiosemicarbazide: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Polyphosphate Ester (PPE): Corrosive. Avoid contact with skin and eyes.

  • Allyl Bromide: Lachrymator, toxic, and flammable. Must be handled in a fume hood with appropriate PPE.

  • Solvents (Chloroform, Acetone, Ethanol): Flammable and/or toxic. Use in a well-ventilated area away from ignition sources.

  • Acids and Bases (HCl, KOH): Corrosive. Handle with care and appropriate PPE.

Conclusion

This guide outlines a reliable and well-documented three-step synthesis for this compound. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently produce this valuable heterocyclic compound. The characterization data provided serves as a benchmark for validating the structure and purity of the final product, ensuring its suitability for further investigation in drug discovery and development programs. The inherent versatility of the 1,2,4-triazole-3-thiol scaffold continues to make it an area of intense scientific interest.

References

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  • Zubkov, V. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. Available at: [Link]

  • Prachand, S., et al. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][5][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

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  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available at: [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

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  • Karabacak, M., et al. (2016). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1H-1,2,4-Triazole-3-Thiol Molecule. ResearchGate. Available at: [Link]

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Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive exploration of the spectroscopic characterization of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this molecule. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a causal explanation behind experimental choices and spectral interpretation. By integrating data from these orthogonal analytical techniques, this guide establishes a self-validating framework for confirming the molecular structure and purity of the target compound.

Introduction: The Structural Imperative

The compound this compound belongs to the 1,2,4-triazole class, a scaffold renowned for its diverse pharmacological activities.[1][2] The precise arrangement of its constituent parts—the triazole core, the reactive thiol group, and the allyl and phenylethyl substituents—is critical to its function. Spectroscopic analysis is therefore not merely a characterization step, but the foundational proof of chemical identity, upon which all subsequent biological and pharmaceutical evaluation rests.

A key structural consideration for this molecule is the potential for thione-thiol tautomerism in the 1,2,4-triazole-3-thiol ring system. The equilibrium between the thiol (-SH) form and the thione (=S) form can be influenced by the solvent, temperature, and physical state.[3] Spectroscopic techniques are paramount in identifying the predominant tautomer under specific conditions. This guide will interpret the data with a focus on the more stable thione tautomer, which is often favored in the solid state and in common NMR solvents like DMSO.

Workflow for Spectroscopic Elucidation

The following diagram outlines the integrated analytical approach detailed in this guide.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Compound 4-allyl-5-(2-phenylethyl)- 4H-1,2,4-triazole-3-thiol NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Orthogonal Techniques IR IR Spectroscopy Compound->IR Orthogonal Techniques MS Mass Spectrometry Compound->MS Orthogonal Techniques Structure Structural Confirmation & Purity Assessment NMR->Structure Connectivity & Chemical Environment IR->Structure Functional Groups & Tautomerism MS->Structure Molecular Weight & Fragmentation

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level blueprint of the molecule, revealing the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy Analysis

Expertise & Rationale: ¹H NMR is the cornerstone of structural analysis for organic molecules. The chemical shift of a proton is dictated by its local electronic environment; electronegative atoms and aromatic rings, for instance, deshield nearby protons, shifting their signals downfield.[4][5] Spin-spin coupling provides direct evidence of connectivity, as the signal for a proton is split by non-equivalent protons on adjacent carbons according to the n+1 rule (for simple cases).[6]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds helps in observing exchangeable protons like N-H or S-H, and it effectively solubilizes a wide range of organic compounds.[7]

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Temperature: 298 K

    • Pulse Program: Standard single-pulse acquisition (zg30).

    • Number of Scans: 16 (adjust for concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum and Interpretation

The molecular structure with numbering for assignment is shown below:

Caption: Molecular structure of this compound with atom numbering for NMR assignments. (Note: A proper chemical drawing with numbers would be inserted here).

Atom Numbering Scheme:

  • Phenylethyl: Phenyl ring C1' to C6', with C1' attached to the ethyl chain. Ethyl chain: -CH₂(α)-CH₂(β)-.

  • Triazole Ring: N4 (allyl attached), C5 (phenylethyl attached), C3 (thiol/thione attached).

  • Allyl Group: -CH₂(a)-CH(b)=CH₂(c, c').

Proton(s) Predicted Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Assignment Rationale
N-H (Thione)~13.5 - 14.0Broad Singlet-1HHighly deshielded proton characteristic of the N-H group in a triazole-thione tautomer.[3][8]
Phenyl (H2'-H6')~7.20 - 7.35Multiplet-5HStandard chemical shift range for protons on a monosubstituted benzene ring.[9]
Allyl CH (b)~5.75 - 5.90Multiplet (ddt)J(b,c) ≈ 17, J(b,c') ≈ 10, J(b,a) ≈ 51HVinylic proton deshielded by the double bond and coupled to the terminal vinyl and allylic methylene protons.[10]
Allyl =CH₂ (c, c')~5.05 - 5.20MultipletJ(c,b) ≈ 17, J(c',b) ≈ 10, J(c,c') ≈ 22HTerminal vinylic protons, chemically non-equivalent due to restricted rotation, showing complex splitting.[10]
Allyl N-CH₂ (a)~4.40 - 4.50DoubletJ(a,b) ≈ 52HMethylene protons adjacent to the triazole nitrogen are significantly deshielded.[11]
Phenylethyl CH₂(β)~3.10 - 3.20TripletJ(β,α) ≈ 72HMethylene protons adjacent to the triazole ring.
Phenylethyl CH₂(α)~2.90 - 3.00TripletJ(α,β) ≈ 72HMethylene protons adjacent to the phenyl ring.
¹³C NMR Spectroscopy Analysis

Expertise & Rationale: ¹³C NMR complements ¹H NMR by providing a spectrum where each unique carbon atom typically appears as a single line (in a proton-decoupled spectrum). The chemical shift range is much wider than for protons (~0-220 ppm), making it easier to resolve individual carbon signals.[12][13] Chemical shifts are highly indicative of the carbon's hybridization and electronic environment.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: A 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

  • Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

Predicted ¹³C NMR Spectrum and Interpretation

Carbon(s) Predicted Shift (δ, ppm) Assignment Rationale
C=S (C3)~168 - 172Highly deshielded carbon characteristic of a thione group in a triazole ring.[3]
C5~152 - 155Quaternary carbon of the triazole ring attached to the phenylethyl group.[8]
Phenyl C1'~140 - 142Quaternary aromatic carbon attached to the ethyl group.
Allyl CH (b)~132 - 134sp² hybridized vinylic methine carbon.[14]
Phenyl C2'-C6'~126 - 129Protonated aromatic carbons. The signal may split into two or three peaks due to symmetry.[15]
Allyl =CH₂ (c)~117 - 119Terminal sp² hybridized vinylic methylene carbon.[14]
Allyl N-CH₂ (a)~46 - 48sp³ carbon attached to the electronegative nitrogen of the triazole ring.
Phenylethyl CH₂(β)~33 - 35Aliphatic sp³ carbon adjacent to the phenyl ring.[16]
Phenylethyl CH₂(α)~29 - 31Aliphatic sp³ carbon adjacent to the triazole ring.

Infrared (IR) Spectroscopy Analysis

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The presence of characteristic absorption bands for groups like N-H, C=S, C=C, and aromatic rings provides direct evidence for the molecular structure.[17][18] For this molecule, IR is particularly crucial for distinguishing between the thiol and thione tautomers.[3]

Experimental Protocol: FT-IR

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the solid compound directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan.

Predicted IR Spectrum and Interpretation

Frequency Range (cm⁻¹) Vibration Type Functional Group Interpretation
~3100 - 3200N-H StretchTriazole ThioneA broad band indicative of the N-H bond, confirming the presence of the thione tautomer.[3][18]
~3020 - 3080C-H Stretch (sp²)Aromatic & VinylicCharacteristic stretching for hydrogens on the phenyl ring and allyl double bond.
~2850 - 2960C-H Stretch (sp³)Phenylethyl & Allyl CH₂Stretching vibrations for the aliphatic C-H bonds.
~1640C=C StretchAllylAbsorption due to the carbon-carbon double bond in the allyl group.
~1580 - 1620C=N StretchTriazole RingRing stretching vibrations characteristic of the triazole heterocycle.[3]
~1450 - 1550C=C StretchAromatic RingCharacteristic skeletal vibrations of the phenyl ring.
~1280 - 1340C=S StretchThioneA strong band in this region is a key indicator of the thione tautomer.[3]
~920 & ~990=C-H BendAllylOut-of-plane bending (wag) vibrations for the terminal vinyl group.
~690 & ~740C-H BendAromaticOut-of-plane bending for the monosubstituted phenyl group.

Mass Spectrometry (MS) Analysis

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns. In Electron Ionization (EI) MS, the molecule is ionized by a high-energy electron beam, creating a molecular ion (M⁺·) that is often unstable and breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.[19][20]

Experimental Protocol: EI-MS

  • Sample Introduction: A direct insertion probe for solid samples.

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source.

  • Parameters:

    • Ionization Energy: 70 eV (standard for generating reproducible fragmentation).

    • Source Temperature: 200 °C.

    • Mass Range: m/z 40 - 400.

Predicted Mass Spectrum and Interpretation

Molecular Formula: C₁₃H₁₅N₃S Exact Molecular Weight: 245.10 g/mol

The molecular ion peak (M⁺·) is expected at m/z = 245 .

Plausible Fragmentation Pathways

The primary fragmentation events are driven by the formation of stable carbocations and radicals. The most likely cleavages occur at the bonds alpha to the aromatic ring (benzylic position) and adjacent to the double bond (allylic position).

G M [C₁₃H₁₅N₃S]⁺· m/z = 245 (Molecular Ion) F154 [M - C₇H₇]⁺ m/z = 154 M->F154 - •C₇H₇ (Benzyl radical) F91 [C₇H₇]⁺ m/z = 91 (Tropylium Ion - Base Peak) M->F91 Benzylic Cleavage F204 [M - C₃H₅]⁺ m/z = 204 M->F204 - •C₃H₅ (Allyl radical)

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Major Fragments:

m/z Proposed Fragment Formation Mechanism
245[C₁₃H₁₅N₃S]⁺·Molecular Ion (M⁺·) . Its presence confirms the molecular weight.
204[M - C₃H₅]⁺Loss of the allyl radical (•CH₂CH=CH₂) via cleavage of the N-C bond.
154[M - C₇H₇]⁺Loss of a benzyl radical (•CH₂Ph) via benzylic cleavage.
91[C₇H₇]⁺Formation of the highly stable tropylium cation. This is often the base peak in the spectrum for compounds containing a phenylethyl or benzyl group.[21][22][23]
41[C₃H₅]⁺Formation of the allyl cation.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of these orthogonal datasets.

  • Mass Spectrometry establishes the molecular formula (C₁₃H₁₅N₃S) with a molecular ion at m/z 245.

  • IR Spectroscopy confirms the presence of all key functional groups: aromatic and allyl C-H/C=C, and most importantly, the N-H and C=S bands, which strongly support the thione tautomer as the dominant form.

  • ¹³C NMR validates the carbon skeleton, showing 10 unique carbon environments (some aromatic carbons may be equivalent), including the characteristic downfield thione carbon (~170 ppm).

  • ¹H NMR provides the final, detailed picture of the molecular structure. It confirms the presence and connectivity of the phenylethyl group (aromatic multiplet and two triplets), the allyl group (complex vinylic signals and a deshielded N-CH₂ doublet), and the triazole N-H proton (~13.5 ppm).

Together, these techniques provide an unambiguous, self-validating confirmation of the structure as this compound, existing predominantly in its thione tautomeric form under standard analytical conditions. This comprehensive characterization is an indispensable prerequisite for any further investigation in a research or drug development pipeline.

References

  • Butnari, C., et al. (2021). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 26(11), 3371. [Link]

  • Pochynok, V., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 26(21), 6683. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • Al-Juboori, A. M., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1, 2, 4- triazole- 3-thiol derivatives. ResearchGate. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • ChemSurvival. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF 4-SUBSTITUTED-THIOSEMICARBAZIDES AND DIAZOTIZATION PRODUCTS. [Link]

  • Wilkes, H., et al. (1998). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... ResearchGate. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. [Link]

  • NIST WebBook. (n.d.). Phenylethyl Alcohol. [Link]

  • University of Arizona. (n.d.). NMR Chart. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum of 2-Phenylethyl acetate. [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Scribd. (n.d.). Mass Spectrometry of Aralkyl Compounds. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Sam Houston State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Preprints.org. (2023). Synthesis, Characterization, and Crystal Structure of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. [Link]

  • ResearchGate. (n.d.). Frequencies of the Absorption Band Peaks (сm-1) in the Experimental and Theoretical IR Spectra of Triazole. [Link]

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  • Istanbul University Press. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

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An In-depth Technical Guide to 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its synthesis, structural elucidation, and potential therapeutic applications. The information presented herein is a synthesis of established chemical principles and spectral data from closely related analogues, providing a robust framework for understanding and utilizing this molecule.

Introduction: The Significance of 1,2,4-Triazole-3-thiones

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents.[1][2] The incorporation of a thiol group at the 3-position, leading to 1,2,4-triazole-3-thiones, imparts unique chemical reactivity and a broad spectrum of biological activities.[3] These compounds are known to exhibit antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and even anticancer properties.[1][2][3] The specific molecule under consideration, this compound, combines the reactive allyl group at the N4 position and a lipophilic phenylethyl group at the C5 position, suggesting a unique pharmacological profile worthy of investigation.

Molecular Structure and Isomerism

The structural representation of this compound is depicted below. A critical aspect of this and related 3-thiol-1,2,4-triazoles is the existence of thiol-thione tautomerism.[4] The molecule can exist in equilibrium between the thiol form, with a C-SH bond, and the thione form, with a C=S bond and a proton on a nitrogen atom. The predominant tautomer can be influenced by the solvent and the physical state. Spectroscopic evidence, particularly in the infrared and nuclear magnetic resonance spectra, can elucidate the dominant form in a given environment.[4]

Caption: Molecular structure of the title compound.

Synthesis Methodology

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically involving a two-step procedure.[5][6][7] The proposed synthesis for the title compound follows this reliable pathway, starting from 3-phenylpropanoic acid.

Proposed Synthetic Pathway

G start 3-Phenylpropanoic Acid hydrazide 3-Phenylpropanehydrazide start->hydrazide Hydrazine Hydrate thiosemicarbazide 1-(3-Phenylpropanoyl)-4-allylthiosemicarbazide hydrazide->thiosemicarbazide Allyl Isothiocyanate triazole This compound thiosemicarbazide->triazole Alkaline Cyclization (e.g., NaOH)

Caption: Proposed synthetic workflow for the title compound.

Experimental Protocol

Step 1: Synthesis of 3-Phenylpropanehydrazide

  • To a solution of 3-phenylpropanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • The reaction mixture is refluxed for 4-6 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent like ethanol to yield 3-phenylpropanehydrazide.

Step 2: Synthesis of 1-(3-Phenylpropanoyl)-4-allylthiosemicarbazide

  • Dissolve 3-phenylpropanehydrazide (1 equivalent) in a suitable solvent such as absolute ethanol.

  • Add allyl isothiocyanate (1 equivalent) to the solution.

  • The mixture is refluxed for 6-8 hours.

  • Upon cooling, the thiosemicarbazide derivative precipitates out of the solution.

  • The solid is filtered, washed with cold ethanol, and dried.

Step 3: Synthesis of this compound

  • The 1-(3-phenylpropanoyl)-4-allylthiosemicarbazide (1 equivalent) is suspended in an aqueous solution of sodium hydroxide (e.g., 2M, 5 equivalents).

  • The mixture is heated to reflux for 8-10 hours, during which the solid dissolves.

  • After cooling the reaction mixture to room temperature, it is acidified with a dilute mineral acid (e.g., HCl) to a pH of 5-6.

  • The precipitated product is filtered, washed thoroughly with water, and dried.

  • Recrystallization from a solvent such as ethanol will afford the purified this compound.

Physical and Chemical Properties

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₁₃H₁₅N₃SBased on structure
Molecular Weight 245.35 g/mol Based on structure
Appearance White to off-white solidTypical for this class of compounds
Melting Point Estimated around 160-165 °CBased on the melting point of 4-Amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (160-162 °C)[8]
Solubility Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols; likely insoluble in water and nonpolar solvents.General solubility for triazole thiols[9]

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are extrapolated from known spectra of analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the thiol-thione tautomerism.

Wavenumber (cm⁻¹)AssignmentSignificance
~3100N-H stretchIndicates the presence of the thione tautomer
~2550S-H stretchA weak band, indicative of the thiol tautomer[10]
~1600-1650C=N stretchCharacteristic of the triazole ring
~1250-1300C=S stretchStrong evidence for the thione tautomer[4]
~920-990=C-H bend (alkene)Confirms the presence of the allyl group
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0-14.0singlet (broad)1HSH (thiol) or NH (thione) proton[5]
~7.1-7.3multiplet5HAromatic protons of the phenylethyl group
~5.7-5.9multiplet1H-CH= of the allyl group
~4.9-5.1multiplet2H=CH₂ of the allyl group
~4.6-4.8doublet2HN-CH₂ of the allyl group
~2.8-3.0triplet2HAr-CH₂ of the phenylethyl group
~2.6-2.8triplet2HTriazole-CH₂ of the phenylethyl group

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~165-170C=S (thione)
~150-155C-N (triazole)
~140Aromatic C (quaternary)
~132-CH= (allyl)
~128Aromatic CH
~126Aromatic CH
~118=CH₂ (allyl)
~45N-CH₂ (allyl)
~35Ar-CH₂ (phenylethyl)
~30Triazole-CH₂ (phenylethyl)
Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound. Fragmentation patterns would likely involve the loss of the allyl group and cleavage of the phenylethyl chain.

Potential Biological Activities and Applications

Given the extensive research on 1,2,4-triazole-3-thiones, this compound is a promising candidate for various pharmacological screenings.

  • Antimicrobial and Antifungal Activity: The triazole and thiol moieties are known pharmacophores for antimicrobial and antifungal agents.[1][3]

  • Anti-inflammatory and Analgesic Activity: Many 1,2,4-triazole derivatives have shown significant anti-inflammatory and analgesic properties.[11]

  • Anticancer Activity: The heterocyclic core is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[1]

The presence of the allyl group allows for further chemical modifications, such as through thiol-ene click chemistry, to generate a library of related compounds for structure-activity relationship (SAR) studies.[3] The phenylethyl group enhances the lipophilicity of the molecule, which may improve its ability to cross biological membranes.

Conclusion

This compound is a molecule with considerable potential in the field of medicinal chemistry. This guide has outlined its logical synthesis, predicted its key physical and chemical properties based on established principles and data from analogous compounds, and highlighted its potential for biological activity. Further empirical studies are warranted to fully characterize this compound and explore its therapeutic applications. The methodologies and predictive data presented herein provide a solid foundation for such future research endeavors.

References

  • National Center for Biotechnology Information. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PubMed Central. Available at: [Link]

  • ResearchGate. (2018). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PubMed Central. Available at: [Link]

  • Scientific Messenger of LNU of Veterinary Medicine and Biotechnologies. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Available at: [Link]

  • Preprints.org. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Available at: [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Antimicrobial Activity of Some Novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

  • Karadeniz Technical University. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. AVESİS. Available at: [Link]

  • MDPI. (2001). 5-Furan-2yl[1][2][5]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][3] triazole-3-thiol and Their Thiol-Thione Tautomerism. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. PubMed Central. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Overview of Mercapto-1,2,4-Triazoles. JOCPR.com. Available at: [Link]

Sources

An In-depth Technical Guide to the Purity and Stability Assessment of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the purity and stability assessment of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound with significant potential in drug development. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to characterization and degradation pathway analysis. This document emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure data integrity. Key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are discussed in the context of purity profiling. Furthermore, a thorough stability testing program, incorporating forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, is presented. This guide aims to be an authoritative resource, empowering scientific teams to generate robust and reliable data packages for this promising molecule.

Introduction: The Significance of this compound

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2] The specific compound, this compound, incorporates several key structural features: the reactive allyl group, the hydrophobic phenylethyl moiety, and the versatile triazole-thiol core. This unique combination suggests a high potential for novel pharmacological applications.

The thiol group in 1,2,4-triazole-3-thiols exists in tautomeric equilibrium with the thione form, which can influence its chemical reactivity and biological interactions.[3] A thorough understanding of the purity and stability of this molecule is paramount for its successful development as a therapeutic agent. Impurities can significantly impact both the efficacy and safety of a drug substance, while a comprehensive stability profile is crucial for determining appropriate storage conditions, shelf-life, and formulation strategies.[4]

This guide will provide detailed protocols and the scientific rationale for establishing a robust purity and stability profile for this compound.

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of an active pharmaceutical ingredient (API) is a critical step in drug development. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most widely used technique for the purity assessment of pharmaceutical compounds due to its high resolution and sensitivity.[5] For this compound, a stability-indicating HPLC method must be developed and validated.

A systematic approach to HPLC method development is crucial for achieving optimal separation of the main compound from any potential impurities or degradation products.

Step 1: Column and Mobile Phase Selection

  • Rationale: The choice of stationary phase is critical for achieving good peak shape and resolution. A C18 column is a good starting point for moderately polar compounds like the target molecule. The mobile phase composition is then optimized to achieve the desired retention time and separation.

  • Protocol:

    • Column: Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Start with an isocratic mobile phase of methanol and water (e.g., 70:30 v/v).[6]

    • Flow Rate: Set the flow rate to 1.0 mL/min.[6]

    • Detection: Use a UV detector set at a wavelength of maximum absorbance (λmax) for the compound, which can be determined by a UV scan (typically around 230-280 nm for triazole derivatives).

Step 2: Method Optimization

  • Rationale: If co-eluting peaks or poor peak shapes are observed, a gradient elution may be necessary to improve separation. The pH of the aqueous component of the mobile phase can also be adjusted to control the ionization state of the analyte and improve peak symmetry.

  • Protocol:

    • Introduce a gradient from a lower to a higher percentage of the organic solvent (e.g., 50% to 90% methanol over 20 minutes).

    • If necessary, buffer the aqueous phase (e.g., with phosphate or acetate buffer) to a pH where the analyte is in a single ionic form.

The purity of the sample is typically expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 1: Example HPLC Purity Data for this compound

Peak No.Retention Time (min)Peak Area% AreaIdentification
13.515,0000.5Impurity A
28.22,970,00099.0Main Compound
310.115,0000.5Impurity B
Spectroscopic Characterization and Identification

Spectroscopic techniques provide crucial information about the chemical structure and are used to confirm the identity of the main compound and any isolated impurities.

Mass spectrometry, often coupled with HPLC (LC-MS), provides the molecular weight of the compound and its fragments, which is invaluable for identification.[1]

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the molecule.[7][8] The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the compound.

IR spectroscopy is useful for identifying the presence of key functional groups in the molecule, such as the C=S (thione) and N-H bonds of the triazole ring.[8]

Stability Assessment: Unveiling Degradation Pathways

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies are a key component of this, deliberately exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.[4][9]

Forced Degradation Studies

Forced degradation studies are performed according to ICH guidelines and typically involve the following stress conditions:[5]

  • Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures. The triazole ring is generally stable under mild acidic conditions, but harsh conditions can lead to hydrolysis and ring-opening.[3]

  • Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent such as hydrogen peroxide (H₂O₂).[9]

  • Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C).[5]

  • Photolytic Degradation: Exposure to UV and visible light.

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Solution Acid Acid Hydrolysis (0.1 N HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (0.1 N NaOH, 60°C) API->Base Expose to Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose to Thermal Thermal (80°C, Solid State) API->Thermal Expose to Photo Photolytic (ICH Light Box) API->Photo Expose to HPLC HPLC-UV/DAD Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze LCMS LC-MS HPLC->LCMS Identify Peaks Purity Purity & Assay HPLC->Purity Mass_Balance Mass Balance HPLC->Mass_Balance Deg_Products Degradation Products LCMS->Deg_Products

Caption: Workflow for Forced Degradation Studies.

The results of the forced degradation studies should be summarized in a table to clearly indicate the extent of degradation under each stress condition.

Table 2: Example Forced Degradation Data for this compound

Stress ConditionDurationAssay (%)% DegradationMajor Degradation Products (RT)
0.1 N HCl, 60°C24 h92.57.56.8 min
0.1 N NaOH, 60°C8 h85.214.84.1 min, 5.3 min
3% H₂O₂, RT24 h90.19.99.5 min
Thermal (80°C)7 days98.71.3-
Photolytic1.2 million lux hours99.10.9-
Control (No Stress)-99.80.2-
Long-Term and Accelerated Stability Studies

In addition to forced degradation, long-term and accelerated stability studies are required to establish the shelf-life and recommended storage conditions for the drug substance. These studies are conducted under controlled temperature and humidity conditions as specified by ICH guidelines.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach for the purity and stability assessment of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate a robust data package that is essential for regulatory submissions and the successful advancement of this promising compound through the development pipeline. The multi-faceted approach, combining chromatographic and spectroscopic techniques, ensures a thorough characterization of the molecule and its potential degradation products, ultimately contributing to the development of a safe and effective therapeutic agent.

References

  • Benchchem. (n.d.). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.
  • National Institutes of Health. (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
  • ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • ResearchGate. (2010, October). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives.
  • RSC Publishing. (2019, March 28). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose.
  • PharmaInfo. (n.d.). Forced Degradation – A Review.
  • National Institutes of Health. (n.d.). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • (n.d.). Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives.
  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
  • ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • National Institutes of Health. (n.d.). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches.
  • Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • JOCPR. (n.d.). 132-144 Review Article Overview of Mercapto-1,2,4-Triazoles.
  • (n.d.). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives.
  • Wikipedia. (n.d.). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole.
  • (n.d.). Synthesis, Characterization and Analgesic Activity of some 4H-1, 2, 4-Triazole Derivatives.
  • Thermo Scientific Chemicals. (n.d.). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, 99+%.
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Solubility Profiling of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: A Methodological Approach for Pre-formulation and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of pharmacological activities. The specific derivative, 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, combines several key structural features that suggest potential utility but also present challenges in formulation and delivery, primarily governed by its solubility. As specific experimental solubility data for this compound is not widely published, this guide provides a comprehensive, first-principles-based framework for its systematic solubility assessment. We detail the theoretical underpinnings based on molecular structure, present a robust experimental protocol using the gold-standard isothermal shake-flask method, and outline the analytical quantification via High-Performance Liquid Chromatography (HPLC). This document serves as a practical whitepaper for researchers in drug discovery and development, enabling them to generate reliable and reproducible solubility data essential for advancing novel chemical entities.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that dictates the bioavailability and therapeutic efficacy of a potential drug candidate. For a compound to exert its pharmacological effect, it must first dissolve in physiological fluids to be absorbed into systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to failed clinical trials and significant financial losses.

The molecule in focus, this compound, belongs to a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Its unique structure, featuring both lipophilic (phenylethyl, allyl) and potentially polar (triazole-thiol) moieties, suggests a complex solubility profile that requires careful and systematic investigation. This guide provides the necessary theoretical foundation and practical, step-by-step protocols to accurately determine its solubility in a range of pharmaceutically relevant solvents.

Theoretical Solubility Assessment Based on Molecular Structure

A priori analysis of a molecule's structure is essential for designing an efficient solubility screening strategy. The principle of "like dissolves like" is our guiding axiom: a solute will dissolve best in a solvent that has a similar polarity.

The structure of this compound can be deconstructed into key functional groups, each contributing to its overall physicochemical character.

cluster_mol This compound cluster_groups Key Functional Groups & Polarity Contributions cluster_properties Predicted Properties mol Structure phenylethyl Phenylethyl Group lipophilic Lipophilic (Poor Aqueous Solubility) phenylethyl->lipophilic Major Contributor allyl Allyl Group allyl->lipophilic Minor Contributor triazole 1,2,4-Triazole Core h_bond Hydrogen Bond Donor/Acceptor triazole->h_bond N-H sites thiol Thiol/Thione Tautomer thiol->h_bond S-H site

Caption: Key functional groups influencing the solubility of the target molecule.

  • Lipophilic Moieties: The phenylethyl and allyl groups are non-polar and hydrophobic. The bulky phenylethyl group, in particular, is expected to be the dominant factor, significantly limiting solubility in polar solvents like water.

  • Polar Moieties: The 1,2,4-triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors.

  • Thiol Group: The C-SH group is crucial. It exists in tautomeric equilibrium with its thione (C=S) form. The thiol form can act as a weak acid and a hydrogen bond donor, while the thione form is more polar. This tautomerism can influence its interaction with protic and aprotic solvents.

Prediction: Based on this analysis, the compound is predicted to have low solubility in water and high solubility in non-polar organic solvents or polar aprotic solvents that can disrupt intermolecular hydrogen bonding.

Experimental Design: The Isothermal Shake-Flask Method

To obtain definitive solubility data, an experimental approach is mandatory. The isothermal shake-flask method is recognized by regulatory bodies like the OECD and is considered the "gold standard" for its reliability and accuracy. The workflow involves saturating a solvent with the solute over an extended period at a constant temperature to ensure thermodynamic equilibrium is reached.

G start Start: Known mass of compound & solvent volume equilibrate Step 1: Equilibration (e.g., 25°C, 48h) Mechanical Shaking/Stirring start->equilibrate phase_sep Step 2: Phase Separation Centrifugation (e.g., 15 min) or let stand (24h) equilibrate->phase_sep sampling Step 3: Sampling Carefully collect supernatant using a filtered syringe phase_sep->sampling dilution Step 4: Serial Dilution Dilute supernatant with mobile phase to fall within calibration curve range sampling->dilution analysis Step 5: HPLC Analysis Quantify compound concentration against a pre-established calibration curve dilution->analysis end Result: Solubility (mg/mL or mol/L) analysis->end

Caption: Standard workflow for the isothermal shake-flask solubility determination method.

Proposed Solvents for Screening

A diverse set of solvents should be selected to build a comprehensive solubility profile, covering a range of polarities and hydrogen bonding capabilities.

Solvent Class Solvent Example Dielectric Constant (Approx.) Rationale for Inclusion
Non-Polar n-Hexane1.9Represents purely aliphatic, non-polar environments.
Toluene2.4Represents aromatic, non-polar environments (potential π-π stacking).
Polar Aprotic Dichloromethane (DCM)9.1A common solvent for organic synthesis and extraction.
Acetone21A polar, aprotic solvent capable of accepting hydrogen bonds.
Acetonitrile (ACN)37.5A highly polar, aprotic solvent common in HPLC.
Dimethyl Sulfoxide (DMSO)47A highly polar, aprotic solvent known for its excellent solvating power.
Polar Protic Ethanol24.5A common pharmaceutical excipient, capable of H-bond donation/acceptance.
Methanol33A highly polar alcohol, more polar than ethanol.
Water (Buffered) pH 7.4 Phosphate Buffer 80
Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (purity >98%)

  • Selected solvents (HPLC grade or equivalent)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Analytical balance (readable to 0.01 mg)

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • 0.22 µm PTFE syringe filters

  • HPLC system with a UV detector

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 20-30 mg) to a pre-weighed 20 mL vial. Causality: Using an excess ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 10.0 mL) to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C) and agitation speed (e.g., 150 rpm) for 48 hours. Causality: 48 hours is typically sufficient to ensure the system reaches thermodynamic equilibrium. Constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 24 hours in a temperature-controlled bath to allow undissolved solids to settle. Alternatively, centrifuge the samples (e.g., at 5000 rpm for 15 minutes) to expedite separation. Causality: This step is crucial to ensure that no solid microparticles are carried over during sampling, which would artificially inflate the measured solubility.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense the solution into a clean vial. Causality: Filtering removes any remaining suspended solids. The first few drops should be discarded to saturate the filter material and prevent adsorption losses.

  • Dilution: Perform a precise serial dilution of the filtered supernatant with the HPLC mobile phase to bring the concentration into the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.

Analytical Quantification by HPLC

HPLC is the preferred method for quantification due to its specificity, sensitivity, and accuracy.

Method Development Outline:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point due to the compound's moderate lipophilicity.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is recommended.

  • Detection: The phenylethyl group contains a chromophore, making UV detection viable. A wavelength scan (e.g., 210-400 nm) should be performed to find the absorbance maximum (λmax), likely around 254 nm.

  • Calibration Curve: Prepare a series of standard solutions of the compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject these standards into the HPLC and plot the peak area versus concentration. The resulting curve must have a correlation coefficient (R²) > 0.999 for accurate quantification.

Calculation:

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Data Summary and Interpretation

All experimentally determined data should be compiled into a clear, concise table for comparative analysis.

Solvent Solvent Class Qualitative Solubility Quantitative Solubility (mg/mL) at 25°C Quantitative Solubility (mol/L) at 25°C
n-HexaneNon-Polare.g., Sparingly Soluble
TolueneNon-Polare.g., Soluble
DCMPolar Aprotice.g., Freely Soluble
AcetonePolar Aprotice.g., Soluble
ACNPolar Aprotice.g., Soluble
DMSOPolar Aprotice.g., Very Soluble
EthanolPolar Protice.g., Sparingly Soluble
MethanolPolar Protice.g., Sparingly Soluble
pH 7.4 BufferAqueouse.g., Practically Insoluble

Note: Qualitative descriptors (e.g., Very Soluble, Freely Soluble) should be based on standard pharmacopeia definitions.

Conclusion

While published data for this compound is scarce, a systematic and rigorous determination of its solubility is achievable. By combining theoretical structural analysis with the gold-standard isothermal shake-flask method and robust HPLC quantification, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development pipeline. The protocols and framework presented in this guide provide a self-validating system to profile this, and other novel chemical entities, ensuring that subsequent formulation and preclinical studies are built on a solid physicochemical foundation.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Asif, M. (2021). A review on the versatile and multicultural 1,2,4-triazole nucleus and its derivatives in the field of medicinal chemistry. Future Journal of Pharmaceutical Sciences, 7(1), 1-27. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Systems. Advances in Heterocyclic Chemistry, 1, 339-437. [Link]

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

In Silico Pharmacokinetic and Safety Profiling of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Early ADMET Assessment in Drug Development

In the landscape of modern drug discovery, the axiom "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates falter in late-stage clinical trials due to unfavorable pharmacokinetic properties or unforeseen toxicity.[1][2] The proactive assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile during the initial phases of research is therefore not merely advantageous, but essential for mitigating these risks.[2][3] In silico computational methodologies have emerged as powerful, cost-effective tools to predict these properties, enabling researchers to prioritize candidates with a higher probability of clinical success.[1][4][5][6] This guide provides a comprehensive, in-depth technical walkthrough for the in silico ADMET prediction of a novel compound, 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, a molecule belonging to a class of heterocyclic compounds known for their diverse biological activities.[7][8][9]

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to a variety of clinically approved drugs with antifungal, antiviral, and anticancer properties, among others.[8] The specific substitutions on the triazole ring, in this case, an allyl group, a phenylethyl moiety, and a thiol group, will significantly influence its physicochemical and, consequently, its ADMET properties. This guide will dissect the predicted ADMET characteristics of this specific molecule, offering insights into its potential as a drug candidate and illustrating a replicable workflow for other novel chemical entities.

I. Conceptual Framework: A Proactive, Multi-Parameter Approach to ADMET Prediction

Our predictive strategy is not a monolithic process but rather an integrated workflow that interrogates various facets of the molecule's likely behavior in a biological system. This involves a tiered approach, beginning with fundamental physicochemical properties that govern "drug-likeness" and extending to more complex predictions of metabolic fate and potential toxicities. The causality behind this multi-pronged analysis is to build a holistic and robust profile of the candidate molecule, allowing for an informed decision on its progression in the drug discovery pipeline.

Sources

CAS number and IUPAC name for 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound, this compound. The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to molecules that contain it.[1][2][3] This document delineates the chemical identity, a robust and detailed synthetic pathway, and methods for structural characterization. Furthermore, it explores the therapeutic potential of this specific derivative by contextualizing the roles of its unique N4-allyl and C5-phenylethyl substituents. The guide is intended for researchers, scientists, and professionals in drug development who are focused on creating new therapeutic agents.

Chemical Identity and Properties

IUPAC Name and CAS Number
  • IUPAC Name: this compound

  • CAS Number: A specific CAS number for this compound has not been assigned in the primary chemical registries as of the latest update. This suggests its status as a novel or infrequently synthesized molecule, presenting a unique opportunity for further research.

  • Molecular Formula: C₁₃H₁₅N₃S

  • Tautomerism: It is crucial to recognize that the 1,2,4-triazole-3-thiol core exists in a thione-thiol tautomerism. In the solid state and in solution, it predominantly exists in the thione form, 4-allyl-5-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. For consistency and based on common nomenclature, this guide will refer to it by its thiol name.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties, which are essential for drug development, influencing factors like solubility, permeability, and metabolic stability.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 245.35 g/mol Complies with Lipinski's Rule of Five (<500 Da), favoring oral bioavailability.
LogP (Octanol/Water) ~2.8Indicates good lipid solubility, suggesting potential for membrane permeability.
Hydrogen Bond Donors 1 (from the thiol/thione group)Influences solubility and receptor binding interactions.
Hydrogen Bond Acceptors 3 (from the nitrogen atoms)Affects solubility and the potential for forming interactions with biological targets.
Topological Polar Surface Area (TPSA) 55.6 ŲSuggests good potential for oral absorption and cell permeability.

Synthesis and Characterization

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically achieved through the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[2][4][5] The proposed pathway for the title compound follows this reliable methodology.

Proposed Synthetic Pathway

The synthesis is a two-step process starting from commercially available reagents: 3-phenylpropanoyl hydrazide and allyl isothiocyanate.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Base-Catalyzed Cyclization hydrazide 3-Phenylpropanoyl Hydrazide thiosemicarbazide Intermediate: 1-(3-phenylpropanoyl)-4-allylthiosemicarbazide hydrazide->thiosemicarbazide + isothiocyanate Allyl Isothiocyanate isothiocyanate->thiosemicarbazide Ethanol, Reflux thiosemicarbazide_2 Intermediate final_product Final Product: This compound thiosemicarbazide_2->final_product 1. 2N NaOH, Reflux 2. HCl (acidification)

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-(3-phenylpropanoyl)-4-allylthiosemicarbazide (Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-phenylpropanoyl hydrazide (10 mmol, 1.64 g) in absolute ethanol (50 mL).

  • Reagent Addition: To the stirred solution, add allyl isothiocyanate (10 mmol, 0.99 g, 1.0 mL) dropwise at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Isolation: After completion, cool the reaction mixture to room temperature. The resulting white precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol (2 x 10 mL) and dry under vacuum to yield the thiosemicarbazide intermediate. Further purification is typically not necessary for the next step.

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: Suspend the dried thiosemicarbazide intermediate (8 mmol) in an aqueous solution of 2N sodium hydroxide (40 mL) in a 100 mL round-bottom flask.

  • Cyclization: Heat the stirring mixture to reflux for 8-10 hours. During this time, the solid will dissolve as the cyclization proceeds.[6]

  • Work-up: Cool the reaction mixture in an ice bath. Carefully acidify the clear solution to a pH of ~5-6 using concentrated hydrochloric acid. A voluminous white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an ethanol/water or ethanol/dioxane mixture to yield the pure title compound as a crystalline solid.[6]

Structural Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential.

  • ¹H-NMR (DMSO-d₆): Expected signals would include a singlet for the SH proton (around 13-14 ppm, characteristic of the thione tautomer), multiplets for the aromatic protons of the phenylethyl group (7.2-7.4 ppm), a multiplet for the vinyl proton of the allyl group (5.7-5.9 ppm), doublets for the terminal allyl protons (5.0-5.2 ppm), a doublet for the N-CH₂ protons of the allyl group (4.4-4.6 ppm), and triplets for the two CH₂ groups of the phenylethyl moiety (2.8-3.2 ppm).

  • ¹³C-NMR (DMSO-d₆): Key signals would be the C=S carbon (around 167-169 ppm), the C5 carbon of the triazole ring, aromatic carbons, and aliphatic carbons corresponding to the allyl and phenylethyl groups.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks would include N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N stretching (around 1600-1620 cm⁻¹), and the C=S thione band (around 1250-1280 cm⁻¹).[2]

  • Mass Spectrometry (ESI-MS): The spectrum should show a prominent [M+H]⁺ ion at m/z 246.10, confirming the molecular weight of the compound.

Potential Applications in Drug Development

The 1,2,4-triazole-3-thiol moiety is a well-known pharmacophore associated with a broad range of biological activities.[1][3][7] The specific substituents at the N4 and C5 positions are critical for modulating this activity and determining target specificity.

Rationale for Biological Activity
  • Antimicrobial and Antifungal Activity: The triazole core is famously present in antifungal drugs like fluconazole. The combination of the sulfur atom and the nitrogen-rich ring system can chelate metal ions essential for microbial enzyme function, disrupting cellular processes.[2]

  • Anti-inflammatory Activity: Many triazole derivatives exhibit significant anti-inflammatory properties. The N4-allyl group, in particular, has been noted in compounds with potent anti-inflammatory profiles.

  • Anticancer Potential: The triazole scaffold is being actively investigated for its anticancer properties. These compounds can act through various mechanisms, including enzyme inhibition (e.g., kinase inhibition) and disruption of cell signaling pathways. The lipophilic phenylethyl group could enhance cell membrane permeability, facilitating entry into cancer cells.

Potential Mechanistic Pathway: Kinase Inhibition

Many heterocyclic compounds exert their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cell signaling. A plausible mechanism for this compound could involve competitive binding at the ATP-binding site of a target kinase implicated in a disease pathway (e.g., a cancer-related kinase).

G cluster_pathway Hypothetical Kinase Inhibition Pathway ATP ATP Kinase Target Kinase (Active Site) ATP->Kinase Binds Substrate Protein Substrate Kinase->Substrate Phosphorylates BlockedSubstrate Substrate (No Phosphorylation) PhosphorylatedSubstrate Phosphorylated Substrate (Downstream Signaling ON) Triazole 4-allyl-5-(2-phenylethyl)- 4H-1,2,4-triazole-3-thiol Triazole->Kinase Competitively Binds (Inhibition) BlockedSignal Downstream Signaling BLOCKED BlockedSubstrate->BlockedSignal Leads to

Caption: Hypothetical mechanism of action via competitive kinase inhibition.

Conclusion and Future Outlook

This compound is a promising, novel heterocyclic compound with significant therapeutic potential. The established synthetic route is efficient and allows for the production of the molecule for further investigation. The unique combination of an N4-allyl group and a C5-phenylethyl group on the proven 1,2,4-triazole-3-thiol scaffold provides a strong rationale for screening this compound against a panel of microbial, inflammatory, and cancer targets. Future work should focus on its definitive synthesis, full spectral characterization, and comprehensive in vitro biological evaluation to uncover its specific pharmacological profile.

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. [Link]

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

  • Krasovska, N., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Pharmaceuticals (Basel). [Link]

  • Gümüş, F., et al. (2019). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]

  • Demirbas, N., et al. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [Link]

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Methodological & Application

Application Notes and Protocols for Antimicrobial Screening of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] The 1,2,4-triazole nucleus is a well-established pharmacophore known for its broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[2] Specifically, derivatives of 1,2,4-triazole-3-thiol have demonstrated significant potential as antimicrobial agents.[3][4][5] This document provides detailed application notes and standardized protocols for the comprehensive antimicrobial screening of a novel compound, 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol .

The protocols outlined herein are designed for researchers, scientists, and drug development professionals to reliably assess the in vitro antimicrobial and antifungal efficacy of this and similar heterocyclic compounds. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7][8][9][10]

Scientific Rationale: The Antimicrobial Potential of Triazoles

Triazole-based compounds, particularly those in the azole class of antifungals, primarily exert their effect by disrupting the fungal cell membrane.[11][12] Their mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13][14] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth.[12][13] While this is the predominant antifungal mechanism, some triazoles may also inflict direct damage to the fungal cell membrane.[11] The antibacterial activity of triazole derivatives is also a significant area of research, with various structural modifications leading to potent inhibitory effects against both Gram-positive and Gram-negative bacteria.[15][16]

The specific compound, This compound , incorporates several key structural features that suggest potential antimicrobial activity. The 1,2,4-triazole core, the thiol group, and the lipophilic allyl and phenylethyl substituents may collectively contribute to its interaction with microbial targets and its ability to penetrate cell membranes.

Pre-Experimental Preparation

Compound Handling and Stock Solution Preparation
  • Compound Solubility Testing: Prior to initiating screening assays, determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds.[3] Test solubility at a high concentration (e.g., 10 mg/mL) to ensure it remains in solution when diluted in aqueous culture media. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the test microorganisms.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1000 µg/mL) of the test compound in the chosen solvent. Sterilize the stock solution by filtration through a 0.22 µm syringe filter. Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

Microbial Strain Selection and Culture Preparation

A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast): Candida albicans (e.g., ATCC 90028)

  • Fungi (Mold): Aspergillus niger (e.g., ATCC 16404)

Culture Preparation:

  • Bacterial Cultures: Streak the bacterial strains from frozen stocks onto appropriate agar plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar). Incubate at 35-37°C for 18-24 hours.

  • Yeast Cultures: Streak Candida albicans onto Sabouraud Dextrose Agar and incubate at 35-37°C for 24-48 hours.

  • Mold Cultures: Grow Aspergillus niger on Potato Dextrose Agar at 25-28°C for 5-7 days, or until sufficient sporulation is observed.

Protocol 1: Agar Disk Diffusion Assay (Qualitative Screening)

The agar disk diffusion method is a widely used preliminary screening tool to qualitatively assess the antimicrobial activity of a compound.[7][17][18][19] It is based on the principle that an antimicrobial agent will diffuse from a disk into an agar medium inoculated with a test microorganism, creating a zone of growth inhibition.

Materials
  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compound stock solution

  • Sterile saline (0.85% NaCl)

  • Sterile cotton swabs

  • McFarland 0.5 turbidity standard

  • Positive control antibiotic disks (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control disks (impregnated with the solvent used for the test compound)

  • Incubator

Step-by-Step Methodology
  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Allow the inoculated plates to dry for 3-5 minutes.

    • Aseptically apply sterile paper disks impregnated with a known concentration of the test compound (e.g., 10 µg, 30 µg) onto the agar surface.

    • Apply positive and negative control disks to the same plate.

    • Ensure disks are in firm contact with the agar and are spaced far enough apart to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • Data Collection and Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

    • A zone of inhibition around the disk indicates that the compound has antimicrobial activity against the tested strain. The size of the zone is proportional to the susceptibility of the microorganism and the diffusion rate of the compound.

Workflow for Agar Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_plate Inoculate MHA Plate with Test Organism prep_inoculum->prep_plate Swab apply_disks Apply Compound-impregnated and Control Disks prep_plate->apply_disks incubate Incubate Plates apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results measure_zones->interpret

Caption: Workflow for the Agar Disk Diffusion Assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Quantitative)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after a specified incubation period.[20] This method is considered a gold standard for susceptibility testing and is recommended by both CLSI and EUCAST.[8][9]

Materials
  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compound stock solution

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Positive control antimicrobial agent (e.g., Ciprofloxacin, Fluconazole)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for quantitative growth assessment)

Step-by-Step Methodology
  • Plate Preparation:

    • Dispense 50 µL of the appropriate sterile broth (CAMHB or RPMI-1640) into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension of the test microorganism in sterile saline.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plate and incubate at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Plate Preparation cluster_inoc Inoculation cluster_analysis Analysis add_broth Add Broth to Wells 2-12 add_compound Add Compound to Well 1 serial_dilute Perform 2-fold Serial Dilutions add_compound->serial_dilute inoculate_wells Inoculate Wells 1-11 serial_dilute->inoculate_wells prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate_wells incubate Incubate Plate inoculate_wells->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Presentation and Interpretation

The results from the antimicrobial screening assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example Data from Agar Disk Diffusion Assay
Test MicroorganismCompound (30 µ g/disk ) Zone of Inhibition (mm)Positive Control Zone of Inhibition (mm)Negative Control Zone of Inhibition (mm)
S. aureus ATCC 2592318Ciprofloxacin (30 µg): 250
E. coli ATCC 2592212Ciprofloxacin (30 µg): 300
P. aeruginosa ATCC 278530Ciprofloxacin (30 µg): 220
C. albicans ATCC 9002822Fluconazole (25 µg): 280
A. niger ATCC 1640415Fluconazole (25 µg): 200
Table 2: Example Data from Broth Microdilution MIC Assay
Test MicroorganismMIC of Compound (µg/mL)MIC of Positive Control (µg/mL)
S. aureus ATCC 2592316Ciprofloxacin: 0.5
E. coli ATCC 2592264Ciprofloxacin: 0.25
P. aeruginosa ATCC 27853>128Ciprofloxacin: 1
C. albicans ATCC 900288Fluconazole: 2
A. niger ATCC 1640432Fluconazole: 8

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, each assay must include a self-validating system:

  • Positive Controls: A known antimicrobial agent with established activity against the test strains must be included in each assay. The results for the positive control should fall within the expected range, confirming the susceptibility of the microorganisms and the validity of the assay conditions.

  • Negative Controls: A solvent control is crucial to ensure that the solvent used to dissolve the test compound does not have any intrinsic antimicrobial activity at the concentrations used in the assay.

  • Sterility and Growth Controls: In the broth microdilution assay, a sterility control (broth only) confirms the absence of contamination, while a growth control (broth and inoculum) ensures that the microorganisms are viable and capable of growth under the assay conditions.

  • Standardized Procedures: Strict adherence to standardized protocols, such as those from CLSI and EUCAST, is paramount for reproducibility and comparability of data across different laboratories.[8][9] This includes standardized inoculum densities, incubation conditions, and media formulations.

By incorporating these controls and adhering to standardized methodologies, the generated data will be robust, reliable, and suitable for making informed decisions in the drug development pipeline.

References

  • Triazole antifungals | Research Starters - EBSCO. (n.d.).
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (n.d.).
  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.).
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (n.d.).
  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (n.d.).
  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (n.d.).
  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - NIH. (n.t.).
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (2005).
  • Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives - PubMed. (2011).
  • Broth Microdilution | MI - Microbiology. (n.d.).
  • EUCAST Disk Diffusion Testing for Antibiotic Resistance. (2026).
  • Synthesis and evaluation of novel 1,2,4-triazole antimicrobial agents. (2024).
  • Emerging Applications of Triazole Antifungal Drugs - MDPI. (n.d.).
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024).
  • Disk Diffusion and Quality Control - EUCAST. (n.d.).
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (n.d.).
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (2024).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
  • Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD). (n.d.).
  • CLSI-EUCAST Recommendations for Disk Diffusion Testing | News. (2019).
  • EUCAST Disk Diffusion Method (Part 1) | CGSpace. (2022).
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  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society. (n.d.).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. (2024).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. (n.d.).
  • 1,2,4-Triazoles as Important Antibacterial Agents - MDPI. (n.d.).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - Istanbul University Press. (n.d.).
  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC - NIH. (2025).

Sources

Application Notes and Protocols for Antifungal Susceptibility Testing of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Triazole antifungals have long been a cornerstone of anti-infective therapy, primarily through their targeted inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2][3] The 1,2,4-triazole nucleus is a key pharmacophore in many successful antifungal drugs, and the exploration of novel derivatives continues to be a promising avenue for the discovery of next-generation therapeutics.[4][5][6] This document provides a detailed protocol for evaluating the in vitro antifungal activity of a novel investigational compound, 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol.

The protocols outlined herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antibiotic Susceptibility Testing (EUCAST), ensuring robustness, reproducibility, and a clear framework for data interpretation.[7][8][9][10] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities with potential antifungal activity.

Mechanism of Action: The Triazole Approach

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key player in the biosynthesis of ergosterol.[2][3] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising membrane function and inhibiting fungal growth.[3] While this is the generally accepted mechanism, some studies also suggest that triazoles may contribute to the generation of reactive oxygen species, leading to oxidative stress within the fungal cell.[11] The structural modifications in this compound are designed to potentially enhance its binding affinity to the target enzyme or to confer other advantageous pharmacological properties.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the overall workflow for determining the antifungal activity of the test compound.

Antifungal_Testing_Workflow cluster_prep Preparation Stage cluster_testing Testing Stage cluster_analysis Analysis Stage Compound_Prep Compound Preparation (Stock Solution & Dilutions) Broth_Microdilution Broth Microdilution Assay (96-well plates) Compound_Prep->Broth_Microdilution Agar_Diffusion Agar Disk Diffusion Assay (Optional Screening) Compound_Prep->Agar_Diffusion Media_Prep Media Preparation (RPMI-1640 / Mueller-Hinton) Media_Prep->Broth_Microdilution Media_Prep->Agar_Diffusion Inoculum_Prep Fungal Inoculum Preparation (Standardized Suspension) Inoculum_Prep->Broth_Microdilution Inoculum_Prep->Agar_Diffusion Incubation Incubation (Controlled Temperature & Time) Broth_Microdilution->Incubation Agar_Diffusion->Incubation Read_Results Reading of Results (Visual or Spectrophotometric) Incubation->Read_Results Data_Analysis Data Analysis (MIC/Zone Diameter Determination) Read_Results->Data_Analysis

Caption: Workflow for in vitro antifungal susceptibility testing.

Detailed Protocols

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent and is based on the CLSI M27 and EUCAST methodologies.[8][10][12]

1. Materials and Reagents:

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Culture Medium: RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0.[8]

  • Fungal Strains: A panel of clinically relevant yeast and mold species (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus). Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258) should be included in each run.[13]

  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Preparation of Stock Solutions and Dilutions:

  • Causality: A high-concentration stock solution is prepared in a solvent that ensures complete dissolution of the compound. DMSO is commonly used but should be tested for intrinsic antifungal activity at the highest concentration used in the assay.

  • Procedure:

    • Prepare a stock solution of the test compound at 10 mg/mL in sterile DMSO.

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium to achieve final concentrations ranging from, for example, 0.03 to 16 µg/mL in the microtiter plate wells. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity to the fungal cells.

3. Inoculum Preparation:

  • Causality: A standardized inoculum is crucial for reproducible results. The density of the fungal suspension is adjusted to ensure a consistent number of cells in each well.

  • Procedure:

    • For yeasts, subculture the strain on Sabouraud Dextrose Agar for 24-48 hours.[12]

    • For molds, culture on Potato Dextrose Agar for 7 days to encourage sporulation.[14]

    • Harvest the fungal cells or conidia and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL for yeasts).[7]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[8]

4. Assay Procedure:

  • Add 100 µL of the diluted compound to the appropriate wells of a 96-well plate.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

  • Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for molds, or until sufficient growth is observed in the growth control wells.[15]

5. Determination of MIC:

  • Causality: The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.

  • Procedure:

    • The MIC is determined by visual inspection of the wells. For azoles, the endpoint is typically defined as the concentration that causes a significant reduction in growth (e.g., 50% or 90%) compared to the growth control.[16]

Protocol 2: Agar Disk Diffusion Method

This method is a simpler, qualitative screening tool to assess antifungal activity.[17][18]

1. Materials and Reagents:

  • Culture Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[7][8]

  • Sterile Paper Disks: 6 mm diameter.

  • Other materials as listed in Protocol 1.

2. Procedure:

  • Prepare a standardized fungal inoculum as described in Protocol 1.

  • Using a sterile cotton swab, evenly inoculate the entire surface of the Mueller-Hinton agar plate.[18]

  • Allow the plate to dry for 3-5 minutes.

  • Impregnate sterile paper disks with a known concentration of the test compound (e.g., 10 µg).

  • Place the disks on the inoculated agar surface, ensuring firm contact.[18]

  • Incubate the plates at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.[17]

Data Presentation and Interpretation

The results of the antifungal susceptibility testing should be presented in a clear and concise manner.

Table 1: Example of MIC Data Presentation

Fungal SpeciesMIC (µg/mL) of this compound
Candida albicans ATCC 90028
Candida glabrata ATCC 2001
Cryptococcus neoformans H99
Aspergillus fumigatus ATCC 204305
Fluconazole (Control)
Amphotericin B (Control)

Interpretation:

The MIC values provide a quantitative measure of the compound's potency against different fungal species. Lower MIC values indicate higher antifungal activity. These values can be compared to those of standard antifungal drugs to assess the relative efficacy of the novel compound.[19][20] For disk diffusion, larger zones of inhibition generally correlate with greater susceptibility.[21]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following controls must be included in every experiment:

  • Quality Control Strains: Testing well-characterized QC strains with known susceptibility profiles ensures that the assay is performing correctly.[13]

  • Growth Control: This confirms the viability of the fungal inoculum and the suitability of the growth medium.

  • Sterility Control: This ensures that the medium and reagents are not contaminated.

  • Solvent Control: This verifies that the solvent used to dissolve the compound does not have any intrinsic antifungal activity at the concentrations used.

By adhering to these rigorous controls, the protocol becomes a self-validating system, providing confidence in the generated data.

References

  • Triazole antifungals. (n.d.). Research Starters - EBSCO.
  • Asati, V., & Sharma, S. (2012). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
  • Georgopapadakou, N. H. (2018). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH.
  • Wang, S., et al. (2013).
  • Sumbul, S., et al. (2011).
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.
  • Espinel-Ingroff, A., et al. (2007). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. ASM Journals.
  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central.
  • Wieder, A. M. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Tan, C.-X., et al. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Bentham Science Publishers.
  • Pinto, M., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp.
  • Mohammadi, F., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega.
  • Liu, Y., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers.
  • Liu, J., et al. (2017). Design, synthesis, and in vitro evaluation of novel antifungal triazoles. PubMed.
  • Li, P., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b].
  • Pfaller, M. A., et al. (1998). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. ASM Journals.
  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections.
  • EUCAST breakpoints for antifungals. (n.d.).
  • Carrillo-Muñoz, A. J., et al. (2006). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. PMC - NIH.
  • CLSI Antifungical Susceptibility Test Upd
  • Fungi (AFST). (n.d.). EUCAST.
  • M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. (n.d.). CLSI.
  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube.
  • Mohammadi, F., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Semantic Scholar.
  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). CLSI.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. (n.d.).
  • Ghannoum, M., et al. (2010).
  • Singh, S., et al. (2015). Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Method. International Journal of Current Microbiology and Applied Sciences (IJCMAS).
  • Pierce, C. G., & Lopez-Ribot, J. L. (2021). Emerging Applications of Triazole Antifungal Drugs. MDPI.
  • Clinical breakpoint table. (n.d.). EUCAST.
  • (PDF) EUCAST breakpoints for antifungals. (2025).
  • Küçükgüzel, I., et al. (2001). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. NIH.
  • Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][12] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • Gumrukcuoglu, N., et al. (2023).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press.
  • Gumrukcuoglu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

Sources

Application Notes & Protocols for the Anti-inflammatory Evaluation of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anti-inflammatory potential of the novel compound, 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. The protocols detailed herein are designed to be robust and reproducible, enabling a thorough investigation of the compound's mechanism of action and efficacy. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a deep understanding of the evaluation process. The methodologies cover both in vitro and in vivo models, from initial cytotoxicity assessments to mechanistic studies on key inflammatory mediators and pathways, and culminating in a well-established animal model of acute inflammation.

Introduction and Scientific Rationale

Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous acute and chronic diseases.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.[1] Compounds featuring the 1,2,4-triazole scaffold have garnered significant attention due to their broad spectrum of biological activities, including notable anti-inflammatory properties.[2][3] Many derivatives of 1,2,4-triazole have been shown to exert their anti-inflammatory effects through various mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), and interference with other inflammatory pathways.[2][3]

The subject of this guide, this compound, is a novel compound that combines the key structural features of a 1,2,4-triazole ring with a thiol group, which is often associated with various biological activities.[4] This unique combination suggests a high potential for anti-inflammatory activity. These application notes will guide the user through a logical and comprehensive evaluation of this compound, starting from fundamental safety assessments to detailed mechanistic and efficacy studies.

Pre-clinical Evaluation Workflow

A systematic approach is crucial for the successful evaluation of a novel compound. The following workflow is recommended for assessing the anti-inflammatory properties of this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Cytotoxicity Assay (MTT Assay) B COX-1/COX-2 Inhibition Assay A->B Determine Non-Toxic Concentrations C LPS-Stimulated Macrophage Assay B->C Mechanistic Insight D Quantification of Pro-inflammatory Mediators (ELISA/qRT-PCR) C->D Assess Cytokine Modulation E Acute Toxicity Study D->E Proceed if In Vitro Activity is Confirmed F Carrageenan-Induced Paw Edema Model E->F Determine Safe Dose Range G Histopathological Analysis F->G Assess Tissue Inflammation H Biochemical Analysis of Paw Tissue F->H Measure Inflammatory Markers

Caption: A streamlined workflow for the anti-inflammatory evaluation of a novel compound.

In Vitro Anti-inflammatory Evaluation

Cell Viability and Cytotoxicity Assessment

Rationale: Before evaluating the anti-inflammatory activity of the test compound, it is imperative to determine its cytotoxic profile to ensure that any observed anti-inflammatory effects are not a result of cell death. The MTT assay is a standard colorimetric assay for assessing cell viability.[5]

Protocol: MTT Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[5]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 10, 25, 50, 100 µM) in the cell culture medium. Replace the old medium with the medium containing the test compound and incubate for 24 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group.

Cyclooxygenase (COX) Inhibition Assay

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[2] This assay will determine if the test compound can inhibit COX-1 and/or COX-2.

Protocol: COX Colorimetric Inhibitor Screening Assay

  • Assay Kit: Utilize a commercially available COX inhibitor screening assay kit.

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, indomethacin for COX-1).[2]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Colorimetric Detection: After a specified incubation time, add the colorimetric substrate and measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values.

Anti-inflammatory Activity in LPS-Stimulated Macrophages

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.[5][6] This assay will assess the ability of the test compound to suppress this inflammatory response.

Protocol: Measurement of Pro-inflammatory Mediators

  • Cell Culture and Seeding: Follow steps 1 and 2 of the MTT assay protocol.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[5]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Quantification of Nitric Oxide (NO): Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

  • Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6): Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's protocols.[6]

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the compound-treated groups to the LPS-stimulated control group.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK ProInflammatory Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) NFkB->ProInflammatory MAPK->ProInflammatory Compound 4-allyl-5-(2-phenylethyl)- 4H-1,2,4-triazole-3-thiol Compound->NFkB Potential Inhibition Compound->MAPK Potential Inhibition

Caption: Potential mechanism of action via inhibition of NF-κB and MAPK pathways.

In Vivo Anti-inflammatory Evaluation

Acute Oral Toxicity Study

Rationale: Before proceeding to efficacy studies in animals, it is essential to determine the acute toxicity and the safe dose range of the test compound.[7]

Protocol: Acute Oral Toxicity (OECD Guideline 423)

  • Animal Model: Use healthy, adult Swiss albino mice or Wistar rats.[7]

  • Dosing: Administer the test compound orally at different dose levels (e.g., 10, 50, 100, 200, 300 mg/kg) to different groups of animals.[7]

  • Observation: Observe the animals for any signs of toxicity and mortality at regular intervals for up to 14 days.

  • Data Analysis: Determine the LD₅₀ (lethal dose, 50%) and the maximum tolerated dose.

Carrageenan-Induced Paw Edema Model

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model for studying acute inflammation and evaluating the efficacy of anti-inflammatory drugs.[7][8]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male Wistar rats (150-200 g).[7]

  • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and groups treated with different doses of the test compound.

  • Compound Administration: Administer the test compound or the standard drug orally 1 hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Data Presentation and Interpretation

Quantitative data from the described experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayTest Compound Concentration (µM)ResultPositive Control
MTT Assay 198% Viability-
1095% Viability-
2592% Viability-
5088% Viability-
10075% Viability-
COX-1 Inhibition IC₅₀ (µM)[Insert Value]Indomethacin (IC₅₀)
COX-2 Inhibition IC₅₀ (µM)[Insert Value]Celecoxib (IC₅₀)
NO Production % Inhibition at 25 µM[Insert Value]Dexamethasone
TNF-α Production % Inhibition at 25 µM[Insert Value]Dexamethasone
IL-6 Production % Inhibition at 25 µM[Insert Value]Dexamethasone

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle) -[Insert Value]-
Indomethacin 10[Insert Value][Insert Value]
Test Compound 25[Insert Value][Insert Value]
Test Compound 50[Insert Value][Insert Value]
Test Compound 100[Insert Value][Insert Value]

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive anti-inflammatory evaluation of this compound. By following this systematic approach, researchers can obtain reliable and reproducible data on the compound's safety, efficacy, and potential mechanism of action, thereby facilitating its further development as a potential therapeutic agent.

References

  • Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]

  • MDPI. (2024, December 21). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • Patil, K. R., et al. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • Eze, F. I., et al. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Some 1,2,4‐triazole derivatives as potent anti‐inflammatory agents. Retrieved from [Link]

  • PubMed. (2024, December 21). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2024, December 21). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • PubMed. (2015, July 1). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2017, December 20). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Retrieved from [Link]

  • MDPI. (n.d.). Bioactivity of Natural Compounds: From Plants to Humans. Retrieved from [Link]

  • PMC - NIH. (2021, August 12). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Overview of Mercapto-1,2,4-Triazoles. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Anti-inflammatory and antinociceptive evaluation of newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][8][9] triazole-3-thiol derivatives and Antifungal activity. Retrieved from [Link]

  • NIH. (n.d.). Anti-inflammatory and antinociceptive evaluation of newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles. Retrieved from [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

Sources

Application Notes & Protocols for Assessing Cell Viability and Cytotoxicity of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Triazole Compound

The compound 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] The unique structural features of this particular derivative—an allyl group at the N4 position, a phenylethyl group at the C5 position, and a thiol group at the C3 position—suggest a potential for novel biological interactions. Preliminary assessment of any novel compound's therapeutic potential necessitates a thorough evaluation of its safety profile, with cytotoxicity being a primary concern.[4][5]

This comprehensive guide provides detailed application notes and standardized protocols for assessing the in vitro cell viability and cytotoxicity of this compound. It is designed for researchers, scientists, and drug development professionals to generate robust and reproducible data, forming a critical foundation for further preclinical development.

Pillar 1: Strategic Assay Selection - A Multi-Faceted Approach to Cytotoxicity

Relying on a single assay can be misleading due to compound interference or assay-specific artifacts.[6] A robust cytotoxicity assessment employs orthogonal methods that measure different cellular endpoints. Here, we detail three complementary assays:

  • MTT Assay: A measure of metabolic activity, reflecting mitochondrial function and overall cell viability.[7]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies plasma membrane damage by measuring the release of the cytosolic enzyme LDH into the culture medium.[8][9]

  • Caspase-3/7 Assay: A specific marker of apoptosis, or programmed cell death, by measuring the activity of key executioner caspases.[10][11][12]

This multi-assay strategy allows for a more nuanced understanding of how this compound affects cells—whether it inhibits metabolic processes, disrupts membrane integrity, induces apoptosis, or a combination thereof.

Pillar 2: The Assays in Detail - Principles and Mechanisms

MTT Assay: A Window into Cellular Respiration

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][13] The amount of formazan produced is directly proportional to the number of viable cells.[13][14]

Causality Behind Experimental Choices: This assay is an excellent first-line screen for cytotoxicity as it provides a broad measure of cell health. A decrease in the metabolic rate can indicate either cell death or a cytostatic effect (inhibition of proliferation).

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat with 4-allyl-5-(2-phenylethyl)- 4H-1,2,4-triazole-3-thiol A->B C Add MTT reagent B->C D Incubate (3-4 hours) C->D E Mitochondrial dehydrogenases in viable cells reduce MTT to formazan D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance (570 nm) F->G

Caption: Workflow of the MTT cell viability assay.

LDH Assay: Detecting Compromised Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[8] LDH is a stable cytosolic enzyme that is released upon cell lysis.[8] The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[9]

Causality Behind Experimental Choices: This assay specifically measures cell death associated with the loss of membrane integrity (necrosis or late apoptosis). It is an excellent complementary assay to the MTT assay, as it can distinguish between cytostatic effects and overt cell lysis.[15]

LDH_Assay_Workflow A Seed cells and treat with 4-allyl-5-(2-phenylethyl)- 4H-1,2,4-triazole-3-thiol B Cell membrane damage (if cytotoxic) A->B C LDH is released into the culture medium B->C D Transfer supernatant to a new plate C->D E Add LDH reaction mixture D->E F Incubate (30 minutes) E->F G Measure absorbance (490 nm) F->G

Caption: Workflow of the LDH cytotoxicity assay.

Caspase-3/7 Assay: A Specific Indicator of Apoptosis

Apoptosis is a highly regulated form of programmed cell death characterized by the activation of a cascade of cysteine-aspartic proteases called caspases.[16] Caspases-3 and -7 are key executioner caspases that cleave a multitude of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[11][17] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[10][11] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.[10]

Causality Behind Experimental Choices: This assay provides mechanistic insight into the mode of cell death. If this compound induces apoptosis, an increase in caspase-3/7 activity will be observed, often preceding the loss of membrane integrity detected by the LDH assay.

Caspase_Assay_Workflow A Seed cells and treat with 4-allyl-5-(2-phenylethyl)- 4H-1,2,4-triazole-3-thiol B Induction of apoptosis (if pro-apoptotic) A->B C Activation of Caspase-3 and -7 B->C D Add Caspase-Glo® 3/7 Reagent C->D E Caspase-3/7 cleaves DEVD substrate D->E F Luciferase generates luminescent signal E->F G Measure luminescence F->G

Caption: Workflow of the Caspase-3/7 apoptosis assay.

Pillar 3: Detailed Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Lines: Select appropriate cell lines based on the research question (e.g., a panel of cancer cell lines such as HeLa, A549, and MCF-7, and a non-cancerous cell line like HEK293 for comparison).

  • Culture Conditions: Maintain cells in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in the appropriate cell culture medium. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

Protocol: MTT Assay

Materials:

  • 96-well flat-bottom plates

  • Selected cell lines

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)[13][14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[18]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.[18]

  • Compound Treatment: The next day, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14][18]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol: LDH Cytotoxicity Assay

Materials:

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)

  • Positive control for maximum LDH release (e.g., lysis buffer provided in the kit)

Procedure:

  • Plate Setup: Seed cells and treat with the compound as described in the MTT protocol (steps 1-3). It is crucial to set up the following controls on the same plate:[8]

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with lysis buffer 45 minutes before the assay endpoint.

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO).

    • Medium Background: Medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Protocol: Caspase-3/7 Apoptosis Assay

Materials:

  • 96-well solid white flat-bottom plates (for luminescence assays)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Plate Setup: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT protocol (steps 1-3).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

Data Presentation and Analysis

Summarize all quantitative data in clearly structured tables for easy comparison. The results are typically expressed as a percentage of the control (untreated or vehicle-treated cells) and plotted against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of the cell population).

Table 1: Illustrative MTT Assay Results for this compound Treatment on HeLa Cells (48h)

Compound Conc. (µM)Mean Absorbance (570 nm) ± SD% Viability (Mean ± SD)
0 (Vehicle Control)1.25 ± 0.08100 ± 6.4
11.18 ± 0.0794.4 ± 5.6
50.95 ± 0.0676.0 ± 4.8
100.63 ± 0.0550.4 ± 4.0
250.31 ± 0.0324.8 ± 2.4
500.15 ± 0.0212.0 ± 1.6

Data Analysis for LDH Assay: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Data Analysis for Caspase-3/7 Assay: Results are often presented as fold-change in luminescence relative to the vehicle control.

Trustworthiness: A Self-Validating System

  • Controls are Key: The inclusion of positive, negative, and vehicle controls in every experiment is non-negotiable for data validation.

  • Dose-Response and Time-Course: Evaluating the compound across a range of concentrations and multiple time points provides a more complete picture of its cytotoxic potential.

  • Cross-Validation: Comparing the results from the different assays is crucial. For example, a decrease in MTT signal at a certain concentration should ideally correlate with an increase in LDH release or caspase activity if the effect is cytotoxic rather than cytostatic.[6]

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial in vitro cytotoxicity profiling of this compound. By employing a multi-assay, mechanistically diverse approach, researchers can gain a comprehensive understanding of the compound's effects on cell viability and mode of action. This foundational knowledge is essential for making informed decisions in the drug discovery and development pipeline.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Wlodkowic, D., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE 6(11): e26908. Available at: [Link]

  • Trevigen. XTT Proliferation Assay Protocol. Available at: [Link]

  • Promega. LDH cytotoxicity assay. protocols.io. Available at: [Link]

  • Elabscience. Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Available at: [Link]

  • RE-Place. Neutral Red Uptake Assay. Available at: [Link]

  • Repetto, G., et al. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Nature Protocols 3, 1125–1131. Available at: [Link]

  • REPROCELL. XTT Cell Viability Assay for Alvetex™ Scaffold 96 Well Plate Format. Available at: [Link]

  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Available at: [Link]

  • Rodrigues, L., et al. (2015). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. In: Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology, vol 1250. Humana Press, New York, NY. Available at: [Link]

  • Igarashi, Y., et al. (1998). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. ATLA-Alternatives to Laboratory Animals, 26(2), 275-288. Available at: [Link]

  • Ohno, T., et al. (1998). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. ATLA-Alternatives to Laboratory Animals, 26(2), 11-32. Available at: [Link]

  • Hering, A. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17768–17777. Available at: [Link]

  • ResearchGate. Cell viability assay of chemical compounds used in the experiments. Available at: [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Assay Guidance Manual. Available at: [Link]

  • Asadi, Z., et al. (2018). Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. Research in Pharmaceutical Sciences, 13(5), 445-453. Available at: [Link]

  • ResearchGate. Cytotoxicity assessment of potent triazole derivatives by hemolytic assay. Available at: [Link]

  • Kumar, S., et al. (2017). Synthesis of some bis-triazole derivatives as probes for cytotoxicity study. Semantic Scholar. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7654. Available at: [Link]

  • MalariaWorld. 1,2,3-Triazole derivatives: synthesis, docking, cytotoxicity analysis and in vivo antimalarial activity. Available at: [Link]

  • El-Sayed, W. A., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(16), 3704. Available at: [Link]

  • Chhabria, M. T., et al. (2016). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Scientia Pharmaceutica, 84(1), 115–142. Available at: [Link]

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available at: [Link]

  • Stalińska, J., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5343. Available at: [Link]

  • Istanbul University Press. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

  • KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

  • MDPI. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Available at: [Link]

Sources

Protocol for dissolving 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol for in vitro studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Dissolving 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol for In Vitro Studies

Abstract

This document provides a detailed protocol and technical guidance for the solubilization of this compound, a heterocyclic compound with potential applications in drug discovery. Due to its molecular structure, which combines hydrophobic (phenylethyl, allyl) and polar (triazole-thiol) moieties, this compound is predicted to have low aqueous solubility, a common challenge in the development of in vitro biological assays.[1][2] This guide outlines a systematic approach for preparing high-concentration stock solutions and subsequent aqueous working solutions suitable for a variety of experimental contexts, with a primary focus on using Dimethyl Sulfoxide (DMSO) as the solubilizing agent. We will explain the causality behind solvent selection, provide step-by-step methodologies, and discuss best practices for ensuring solution stability and minimizing solvent-induced artifacts in experimental results.

Scientific Rationale: Understanding the Compound's Physicochemical Properties

The successful dissolution of a compound for biological testing is fundamentally dependent on its molecular structure. This compound possesses distinct features that dictate its solubility profile:

  • Hydrophobic Moieties: The presence of a phenylethyl group and an allyl group imparts significant nonpolar character, which tends to lower solubility in aqueous media.

  • Polar Core: Conversely, the 1,2,4-triazole ring is a polar heterocycle capable of hydrogen bonding, which can enhance solubility.[3][4] The thiol (-SH) group, existing in tautomeric equilibrium with its thione (C=S) form, further contributes to the molecule's polarity and potential for molecular interactions.[5]

This dual nature suggests that while the compound is unlikely to dissolve directly in aqueous buffers, it will be soluble in polar aprotic organic solvents. Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions of poorly soluble compounds for high-throughput screening and in vitro assays due to its high solubilizing power and miscibility with water.[1][6] While other solvents like N,N-Dimethylformamide (DMF) or ethanol can be used, DMSO is generally preferred for its balance of efficacy and biological compatibility at low final concentrations.[7]

Compound Information
PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₂H₁₄N₄SInferred from Structure
Molecular Weight 246.33 g/mol Calculated
Appearance Assumed to be a solid

Note: The molecular weight is calculated based on the structure, as a direct source for this specific allyl derivative was not found. A closely related analog, 4-Amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, is documented as a solid with a molecular weight of 220.29 g/mol . Researchers should always use the molecular weight provided on their specific compound's certificate of analysis.

Materials and Equipment

Reagents
  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity (e.g., Sigma-Aldrich Cat# D2650)

  • Sterile cell culture medium or desired aqueous buffer (e.g., PBS, HBSS)

  • Sterile, nuclease-free water

Equipment
  • Analytical balance (readable to 0.01 mg)

  • Chemical fume hood

  • Vortex mixer

  • Bath sonicator (optional, for difficult-to-dissolve compounds)

  • Calibrated micropipettes (P1000, P200, P20)

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL), amber or covered in foil

  • Sterile conical tubes (15 mL or 50 mL)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution in 100% DMSO. This concentration is a practical starting point, balancing compound conservation with ease of dilution for most in vitro applications.

Safety First: The thiol functional group may have a strong, unpleasant odor. All steps involving the handling of the dry powder and concentrated DMSO stock should be performed inside a chemical fume hood.[8]

  • Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 246.33 g/mol × 1000 mg/g = 2.46 mg .

  • Weighing the Compound:

    • Tare a sterile 1.5 mL amber microcentrifuge tube on the analytical balance.

    • Carefully weigh approximately 2.46 mg of this compound directly into the tared tube. Record the exact mass.

  • Initial Solubilization:

    • Inside the fume hood, add 900 µL of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Causality: Adding a volume slightly less than the final target volume ensures that the final concentration can be precisely adjusted after the compound is fully dissolved.

  • Promoting Dissolution:

    • Cap the tube securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If particulates remain, sonicate the tube in a bath sonicator for 5-10 minutes at room temperature.

    • Expert Tip: Avoid excessive heating, as it can degrade thermally sensitive compounds. Most triazole-thiol derivatives dissolve readily in DMSO at room temperature.[9][10]

  • Final Volume Adjustment:

    • Once the compound is fully dissolved and the solution is clear, add the remaining 100 µL of DMSO to reach a final volume of 1.0 mL.

    • Vortex briefly to ensure homogeneity.

  • Storage and Handling:

    • Label the tube clearly: "10 mM this compound in DMSO", including the date and your initials.

    • For long-term storage, create small-volume aliquots (e.g., 20-50 µL) in separate sterile, amber microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[11]

    • Store the stock solution aliquots at -20°C or -80°C. A concentrated DMSO stock is typically more stable than diluted aqueous solutions.[11]

Workflow Visualization: Stock Solution Preparation

G start Start weigh 1. Weigh 2.46 mg of Compound into an amber microtube. start->weigh add_dmso 2. Add 900 µL of anhydrous DMSO. weigh->add_dmso dissolve 3. Vortex vigorously (1-2 min). Optional: Sonicate (5-10 min). add_dmso->dissolve check Is solution clear? dissolve->check check->dissolve No adjust_vol 4. Add 100 µL DMSO to reach 1 mL final volume. check->adjust_vol Yes aliquot 5. Aliquot into smaller volumes for storage. adjust_vol->aliquot store 6. Store at -20°C or -80°C. aliquot->store end End store->end

Caption: Workflow for preparing a 10 mM stock solution.

Protocol: Preparation of Aqueous Working Solutions

The primary goal when preparing working solutions is to ensure the compound remains soluble in the aqueous medium while keeping the final DMSO concentration below the toxicity threshold for the specific in vitro system (typically <0.5%, and ideally ≤0.1% for sensitive cell lines).

  • Determine Final Concentration: Decide the final concentration of the compound required for your experiment (e.g., 10 µM).

  • Calculate Dilution Factor:

    • Dilution Factor = [Stock Concentration] / [Final Concentration]

    • Dilution Factor = 10 mM / 10 µM = 10,000 µM / 10 µM = 1000x

  • Perform Serial Dilutions (Recommended): A direct 1:1000 dilution can cause the compound to precipitate out of solution due to rapid solvent exchange ("shock"). A two-step serial dilution is highly recommended.

    • Step A: Intermediate Dilution:

      • Thaw one aliquot of the 10 mM stock solution.

      • Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of your sterile assay buffer or medium.

      • This results in a 100 µM intermediate solution in a buffer containing 1% DMSO. Mix thoroughly by pipetting.

    • Step B: Final Dilution:

      • Add the required volume of the 100 µM intermediate solution to your final assay volume. For example, to make 1 mL of a 10 µM final solution, add 100 µL of the 100 µM intermediate to 900 µL of assay medium.

      • This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%.

  • Solvent Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without the compound. In the example above, the vehicle control would contain 0.1% DMSO.

Sample Dilution Table
Stock Conc.Intermediate Conc.Final Conc.Vol. of Stock (µL)Vol. of Buffer (Step A) (µL)Vol. of Intermediate (µL)Final Assay Volume (µL)Final DMSO %
10 mM100 µM1 µM2198109900.1%
10 mM100 µM10 µM21981009000.1%
10 mM100 µM25 µM21982507500.1%

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If the compound precipitates in the aqueous working solution, the concentration may be above its aqueous solubility limit.

    • Solution: Lower the final concentration. Try preparing a more dilute stock solution (e.g., 1 mM in DMSO) and repeat the dilution series.

  • Compound Won't Dissolve in DMSO: This is unlikely for this class of compounds. However, if it occurs, gentle warming (to 30-37°C) combined with vortexing may help. Allow the solution to return to room temperature before use.

  • Solution Stability: Always prepare fresh aqueous working solutions immediately before use. Do not store dilute, aqueous solutions of the compound, as it may degrade or precipitate over time.

  • Assay Compatibility: Before a large-scale experiment, test the effect of the final DMSO concentration (e.g., 0.1%, 0.5%) on your cell line or biological system to establish a non-toxic threshold.

Visualization: Decision Workflow for Solubilization

G start Start: New Compound for In Vitro Assay protocol Follow Protocol 3: Prepare 10 mM Stock in 100% DMSO start->protocol dilute Follow Protocol 5: Prepare Aqueous Working Solution protocol->dilute check Does compound precipitate in aqueous buffer? dilute->check success Proceed with Experiment. Include Vehicle Control. check->success No troubleshoot Troubleshooting check->troubleshoot Yes end End success->end lower_conc 1. Lower the final working concentration. troubleshoot->lower_conc alt_solvent 2. Consider alternative solvents (e.g., Ethanol, DMF). Requires new validation. troubleshoot->alt_solvent

Caption: Decision tree for dissolving and testing a new compound.

References

  • Gomez, L., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • Mahalapbutr, P., et al. (2024). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Semantic Scholar. [Link]

  • Adholeya, A., et al. (2016). Acceptable solvents for in vitro drug solutions or in vivo... ResearchGate. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Putchakayala, S. B. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Webinar. [Link]

  • Gümüş, F., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]

  • Saldan, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. [Link]

  • Gao, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: How to Work with Thiols. Department of Chemistry. [Link]

  • Unhas. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Universitas Hasanuddin. [Link]

  • Hashemi, Z., et al. (2023). The interactions between DMSO and the triazole C–H proton. ResearchGate. [Link]

  • Bieliauskas, A., et al. (2023). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

  • Jones, E., & Moodie, I. M. (1969). 2-thiophenethiol. Organic Syntheses. [Link]

  • Katritzky, A. R., et al. (2004). A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles. Synthesis. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]

  • Mikhailenko, V. A., et al. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. National Institutes of Health. [Link]

  • Jain, A. K., et al. (2013). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Hrabovska, V. I., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. [Link]

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Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole-3-Thiol Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-Thiol Scaffolds

The 1,2,4-triazole-3-thiol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The unique structural and electronic features of this heterocyclic system, particularly the presence of a reactive thiol group, allow for diverse molecular interactions with biological targets, making libraries of these compounds a rich source for drug discovery.[5] High-throughput screening (HTS) provides the necessary scale and speed to systematically evaluate large libraries of 1,2,4-triazole-3-thiol derivatives to identify novel therapeutic leads.

This guide provides a comprehensive overview of robust HTS methodologies tailored for the screening of 1,2,4-triazole-3-thiol libraries. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based assays, and address the specific challenges associated with screening thiol-containing compounds.

Strategic Considerations for Screening 1,2,4-Triazole-3-Thiol Libraries

The presence of a thiol group in the 1,2,4-triazole-3-thiol scaffold necessitates careful consideration during HTS campaign design to mitigate the risk of false positives arising from non-specific reactivity.[6][7][8] Thiol groups can be nucleophilic and may react with assay components, leading to assay interference.[6][9][10] Therefore, a multi-pronged approach to hit validation, including orthogonal assays and counter-screens, is essential.

Key considerations include:

  • Target Selection: 1,2,4-triazole-3-thiols have shown promise as inhibitors of various enzymes, including kinases, metallo-β-lactamases, and as modulators of G protein-coupled receptors (GPCRs).[5][11][12][13] The choice of biological target will dictate the most appropriate HTS assay format.

  • Assay Technology: A variety of HTS technologies are amenable to screening 1,2,4-triazole-3-thiol libraries. These range from fluorescence- and luminescence-based assays to label-free detection methods.[14][15][16][17] The selection should be based on factors such as throughput, sensitivity, cost, and the nature of the biological target.

  • Assay Interference: It is crucial to incorporate control experiments to identify compounds that interfere with the assay technology itself. This can include pre-incubation steps, the use of different detection wavelengths, and counter-screens that lack the biological target.

High-Throughput Screening Assay Formats

A diverse array of HTS assay formats can be employed for screening 1,2,4-triazole-3-thiol libraries. The choice of format is contingent on the specific biological question being addressed.

Assay Type Detection Method Throughput Advantages Disadvantages
Biochemical Assays
Enzyme InhibitionFluorescence (FRET, TR-FRET), Luminescence, AbsorbanceHigh (384-well, 1536-well)Direct measurement of target engagement, high signal-to-background ratio.[18][19][20]Prone to interference from reactive compounds.
Protein-Protein InteractionAlphaLISA, HTRFHigh (384-well, 1536-well)Homogeneous, no-wash format, high sensitivity.[21][22][23][24]Can be costly, potential for bead-based artifacts.
Cell-Based Assays
Cytotoxicity/ViabilityLuminescence (ATP measurement), Fluorescence (live/dead staining)High (384-well)Provides information on cellular toxicity, relevant for anticancer drug discovery.[5][25][26][27]Does not identify the specific molecular target.
GPCR ActivationLuminescence (split-luciferase), Calcium Flux (fluorescence)High (384-well)Measures functional cellular response, highly sensitive.[28][29][30][31][32]Can be complex to develop and optimize.
Label-Free Assays
Biophysical BindingSurface Plasmon Resonance (SPR), Mass SpectrometryMedium to HighDirect measurement of binding affinity and kinetics, reduces artifacts from labels.[14][15][16]Lower throughput than some labeled assays, can be expensive.

Experimental Protocols

Here, we provide two detailed protocols for HTS of 1,2,4-triazole-3-thiol libraries against two distinct and relevant target classes: a biochemical kinase inhibition assay and a cell-based GPCR activation assay.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Kinase Inhibition

Objective: To identify inhibitors of a specific protein kinase from a 1,2,4-triazole-3-thiol library.

Principle: This assay utilizes the HTRF technology to measure the phosphorylation of a substrate peptide by a kinase.[11][20][33][34] A europium cryptate-labeled anti-phospho-specific antibody (donor) and an XL665-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.

Workflow Diagram:

HTRF_Kinase_Assay cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Plate 1. Compound Plating (1,2,4-triazole-3-thiol library) in 384-well plate Dispense_Kinase 3. Dispense Kinase to compound plate Compound_Plate->Dispense_Kinase Reagent_Prep 2. Reagent Preparation (Kinase, Substrate-XL665, ATP) Incubate1 4. Pre-incubation (Compound + Kinase) Dispense_Kinase->Incubate1 Dispense_Substrate_ATP 5. Dispense Substrate-XL665 + ATP (Initiate reaction) Incubate1->Dispense_Substrate_ATP Incubate2 6. Kinase Reaction Incubation Dispense_Substrate_ATP->Incubate2 Dispense_Antibody 7. Dispense Anti-phospho-Eu (Stop reaction) Incubate2->Dispense_Antibody Incubate3 8. Detection Incubation Dispense_Antibody->Incubate3 Read_Plate 9. Read HTRF Signal (665nm / 620nm) Incubate3->Read_Plate

Caption: HTRF Kinase Inhibition Assay Workflow.

Materials:

  • 1,2,4-triazole-3-thiol compound library (dissolved in DMSO)

  • Purified protein kinase

  • Biotinylated substrate peptide

  • Streptavidin-XL665 (or other suitable acceptor)

  • Europium cryptate-labeled anti-phospho-specific antibody

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF detection buffer (e.g., 100 mM potassium fluoride)

  • 384-well low-volume white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the 1,2,4-triazole-3-thiol library into the wells of a 384-well plate using an acoustic dispenser. Include positive controls (known kinase inhibitor) and negative controls (DMSO).

  • Kinase Addition: Add 5 µL of the kinase solution (at 2X final concentration) to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the kinase.

  • Reaction Initiation: Add 5 µL of a solution containing the biotinylated substrate peptide and ATP (both at 2X final concentration) to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the HTRF detection mix containing the europium cryptate-labeled antibody and streptavidin-XL665 diluted in HTRF detection buffer.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the controls to determine percent inhibition.

Self-Validation System:

  • Positive Control: A known inhibitor of the target kinase to define the 100% inhibition level.

  • Negative Control: DMSO to define the 0% inhibition level.

  • Counter-screen: Screen the library against a similar HTRF assay lacking the kinase to identify compounds that interfere with the HTRF signal.

Protocol 2: Split-Luciferase Complementation Assay for GPCR Activation

Objective: To identify agonists or antagonists of a specific G protein-coupled receptor (GPCR) from a 1,2,4-triazole-3-thiol library.

Principle: This cell-based assay utilizes a split-luciferase reporter system to measure GPCR activation.[28][29][30][32] The GPCR is fused to one fragment of a luciferase enzyme (e.g., NanoLuc), and an interacting protein (e.g., β-arrestin or a G-protein subunit) is fused to the other fragment. Upon ligand binding and GPCR activation, the two proteins interact, bringing the luciferase fragments together and reconstituting a functional enzyme that generates a luminescent signal in the presence of its substrate.

Workflow Diagram:

SplitLuc_GPCR_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection Cell_Culture 1. Culture cells expressing GPCR-Luc1 and Arrestin-Luc2 Cell_Plating 2. Plate cells in 384-well white plates Cell_Culture->Cell_Plating Compound_Plate 3. Add compounds from 1,2,4-triazole-3-thiol library Cell_Plating->Compound_Plate Incubate1 4. Incubate at 37°C Compound_Plate->Incubate1 Add_Substrate 5. Add Luciferase Substrate Incubate1->Add_Substrate Incubate2 6. Short Incubation Add_Substrate->Incubate2 Read_Luminescence 7. Read Luminescence Incubate2->Read_Luminescence

Caption: Split-Luciferase GPCR Assay Workflow.

Materials:

  • Mammalian cell line stably expressing the GPCR of interest fused to one luciferase fragment and an interacting partner (e.g., β-arrestin) fused to the complementary luciferase fragment.

  • Cell culture medium and supplements.

  • 1,2,4-triazole-3-thiol compound library (dissolved in DMSO).

  • Luciferase substrate (e.g., furimazine for NanoLuc).

  • 384-well solid white tissue culture-treated microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells into 384-well white plates at an appropriate density and allow them to attach overnight.

  • Compound Addition: Add the 1,2,4-triazole-3-thiol compounds to the cell plates. For an agonist screen, add the compounds directly. For an antagonist screen, pre-incubate the cells with the compounds before adding a known agonist at its EC₈₀ concentration. Include appropriate controls (known agonist for positive control, DMSO for negative control).

  • Incubation: Incubate the plates at 37°C for a duration determined by the kinetics of the GPCR-interacting protein interaction (typically 1-3 hours).

  • Signal Detection: Add the luciferase substrate to all wells according to the manufacturer's instructions.

  • Luminescence Reading: After a short incubation (2-5 minutes) to allow the signal to stabilize, measure the luminescence using a plate-based luminometer.

  • Data Analysis: Normalize the data to controls to determine the percent activation (for agonists) or percent inhibition (for antagonists).

Self-Validation System:

  • Agonist Screen:

    • Positive Control: A known agonist of the GPCR.

    • Negative Control: DMSO.

  • Antagonist Screen:

    • Positive Control: A known antagonist of the GPCR.

    • Negative Control: Cells treated with the known agonist and DMSO.

  • Counter-screen: Screen the library in a parental cell line lacking the GPCR fusion constructs to identify compounds that directly affect the luciferase enzyme or cell viability. A standard cell viability assay (e.g., CellTiter-Glo®) can be run in parallel to flag cytotoxic compounds.[5][25]

Conclusion

The 1,2,4-triazole-3-thiol scaffold represents a valuable starting point for the discovery of novel therapeutics. The successful implementation of HTS campaigns for libraries of these compounds hinges on a well-designed screening strategy that employs appropriate assay technologies and incorporates robust validation steps to mitigate the potential for assay interference from the reactive thiol group. The protocols detailed in this guide provide a solid foundation for researchers to effectively screen these promising compound libraries and unlock their full therapeutic potential.

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Application Notes and Protocols for 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifaceted Triazole Derivative

The landscape of modern material science is in a perpetual state of evolution, driven by the quest for novel molecules that can impart enhanced properties and functionalities to materials. Within this context, heterocyclic compounds, particularly those containing nitrogen and sulfur, have garnered significant attention.[1][2][3] 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a promising, yet underexplored, member of the 1,2,4-triazole-3-thiol family. While specific literature on this exact molecule is emerging, its structural motifs—a 1,2,4-triazole core, a reactive thiol group, an allyl substituent at the N4 position, and a phenylethyl group at the C5 position—strongly suggest its utility in several key areas of material science. This guide synthesizes the established principles and experimental protocols from closely related analogues to provide a comprehensive framework for researchers and scientists to explore the applications of this compound.

The 1,2,4-triazole ring system is known for its excellent electron-transport and hole-blocking properties.[4] The presence of multiple nitrogen atoms and a sulfur atom in the form of a thiol/thione tautomer makes these molecules excellent ligands for metal ions and provides active sites for surface interactions.[5] The allyl group offers a site for polymerization or surface grafting, while the phenylethyl group can enhance solubility in organic media and contribute to protective film formation through π-stacking interactions.

This document will primarily focus on the most probable and well-documented application for this class of compounds: corrosion inhibition . We will also touch upon its potential in polymer science and the development of functional coatings .

Part 1: Corrosion Inhibition - A Primary Application

The prevention of metallic corrosion is a critical endeavor across numerous industries. Organic corrosion inhibitors that are effective at low concentrations and environmentally benign are in high demand. 1,2,4-triazole-3-thiol derivatives have consistently demonstrated exceptional performance as corrosion inhibitors for a variety of metals and alloys, including mild steel, copper, and aluminum, particularly in acidic environments.[1][5][6][7]

Mechanism of Action: A Multi-faceted Protective Barrier

The efficacy of this compound as a corrosion inhibitor is predicated on its ability to adsorb onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive medium. This adsorption is not a simple physical process but a complex interplay of different interactions:

  • Chemisorption: The unshared electron pairs of the nitrogen atoms in the triazole ring and the sulfur atom of the thiol group can form coordinate bonds with the vacant d-orbitals of the metal atoms. This is a strong interaction that leads to the formation of a stable, chemisorbed protective layer.[1][6]

  • Physisorption: In acidic solutions, the triazole molecule can become protonated. The resulting cationic species can then be electrostatically attracted to the negatively charged metal surface (at potentials more negative than the potential of zero charge), a process known as physisorption.[6]

  • π-Electron Interactions: The π-electrons of the triazole and phenyl rings can interact with the metal surface, further strengthening the adsorption. The phenylethyl group, in particular, can lie flat on the surface, maximizing this interaction and contributing to a denser protective film.[1]

  • Mixed-Type Inhibition: Typically, triazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[1][8]

The following diagram illustrates the proposed adsorption mechanism of this compound on a metal surface.

cluster_0 Corrosive Environment (e.g., H+, Cl-) cluster_1 Metal Surface (e.g., Fe) H+ H+ Fe Fe H+->Fe Corrosion Attack Cl- Cl- Cl-->Fe Inhibitor This compound Protective_Film Adsorbed Protective Film Inhibitor->Protective_Film Adsorption Protective_Film->Fe Barrier Effect Monomer This compound Polymerization Free Radical Polymerization (e.g., with AIBN) Monomer->Polymerization Polymer Functional Polymer Polymerization->Polymer Characterization Characterization (GPC, NMR, FTIR) Polymer->Characterization Application_Testing Application Testing (e.g., Coating Performance, Metal Uptake) Polymer->Application_Testing

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Troubleshooting & Optimization

Common side reactions in the synthesis of 4-substituted-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-substituted-1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these versatile heterocyclic scaffolds. As a Senior Application Scientist with extensive experience in synthetic and medicinal chemistry, I have compiled this resource to address the common challenges and side reactions encountered during the synthesis of these compounds. Our goal is to provide you with the insights and practical solutions needed to streamline your experimental workflow and enhance your success rate.

Introduction: The Synthetic Challenge

The synthesis of 4-substituted-1,2,4-triazole-3-thiols is a cornerstone in the development of a wide array of biologically active molecules.[1][2][3] The most prevalent synthetic strategies involve the cyclization of appropriately substituted thiosemicarbazides.[4][5][6] While seemingly straightforward, this reaction is often plagued by the formation of isomeric and other byproducts, leading to purification difficulties and reduced yields. This guide will dissect the common pitfalls and provide you with robust troubleshooting strategies.

Visualizing the Reaction Landscape: Desired Pathway vs. Side Reactions

To better understand the synthetic challenges, it's crucial to visualize the competing reaction pathways. The following diagram illustrates the desired cyclization to form the 1,2,4-triazole-3-thiol and the common side reaction leading to the 1,3,4-thiadiazole byproduct.

Reaction Pathways in the Synthesis of 4-Substituted-1,2,4-triazole-3-thiols cluster_start Starting Materials cluster_products Reaction Products Carboxylic Acid Derivative Carboxylic Acid Derivative Acylthiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate Carboxylic Acid Derivative->Acylthiosemicarbazide Intermediate Acylation 4-Substituted Thiosemicarbazide 4-Substituted Thiosemicarbazide 4-Substituted Thiosemicarbazide->Acylthiosemicarbazide Intermediate Acylation Desired Product 4-Substituted-1,2,4-triazole-3-thiol Acylthiosemicarbazide Intermediate->Desired Product Alkaline Cyclization (e.g., NaOH, KOH) Side Product 5-Substituted-1,3,4-thiadiazol-2-amine Acylthiosemicarbazide Intermediate->Side Product Acidic Cyclization (e.g., H2SO4, PPE)

Caption: Desired vs. side reaction pathways.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to provide rapid, actionable solutions to the most common problems encountered during the synthesis of 4-substituted-1,2,4-triazole-3-thiols.

Issue Probable Cause(s) Recommended Solution(s)
Low or no yield of the desired triazole 1. Incorrect cyclization conditions: The use of acidic reagents can favor the formation of the 1,3,4-thiadiazole byproduct.[7] 2. Incomplete acylation: The initial formation of the acylthiosemicarbazide intermediate may be inefficient. 3. Decomposition of starting materials or product: Prolonged heating or harsh reaction conditions can lead to degradation.1. Ensure alkaline conditions for cyclization: Use bases such as sodium hydroxide or potassium hydroxide for the cyclization step.[4][8][9] 2. Optimize acylation: Consider using a more reactive carboxylic acid derivative (e.g., acid chloride) or a coupling agent like polyphosphate ester (PPE).[1][10][11] 3. Monitor reaction progress: Use TLC or LC-MS to determine the optimal reaction time and avoid over-refluxing.
Presence of a major byproduct 1. Formation of 1,3,4-thiadiazole: This is the most common byproduct, especially under acidic or neutral conditions.[1][7] 2. Unreacted acylthiosemicarbazide: The cyclization reaction may not have gone to completion.1. Switch to strongly basic conditions for cyclization: This will favor the desired 1,2,4-triazole ring closure.[12][13] 2. Increase reaction time or temperature for cyclization: Ensure complete conversion of the intermediate. 3. Purification: Exploit the acidic nature of the triazole-thiol for separation. The desired product is typically soluble in aqueous base, while the thiadiazole is not.[1]
Difficulty in purifying the final product 1. Similar polarity of product and byproduct: The triazole and thiadiazole isomers can have very close Rf values in many solvent systems. 2. Presence of unreacted starting materials. 1. Acid-base extraction: Dissolve the crude product in an aqueous base (e.g., 2M NaOH), filter off any insoluble material (which may be the thiadiazole byproduct), and then re-precipitate the desired triazole-thiol by acidifying the filtrate.[14] 2. Recrystallization: Carefully select a suitable solvent system for recrystallization to selectively crystallize the desired product.
Ambiguous analytical data (e.g., NMR, MS) 1. Isomeric products: The triazole and thiadiazole byproducts have the same molecular weight and elemental composition. 2. Tautomerism: The 1,2,4-triazole-3-thiol can exist in equilibrium with its thione tautomer.1. ¹H NMR is key: The N-H and S-H protons of the 1,2,4-triazole-3-thiol typically appear at a much lower field (around 13-14 ppm) compared to the amino protons of the 1,3,4-thiadiazol-2-amine, which are often found in the aromatic region.[1][15] 2. ¹³C NMR: The chemical shift of the carbon atom in the C=S or C-SH group can also be diagnostic.

Frequently Asked Questions (FAQs)

Q1: I've followed a standard procedure involving alkaline cyclization, but I'm still getting a significant amount of the 1,3,4-thiadiazole byproduct. What could be the issue?

A1: This can be a frustrating situation. Here are a few possibilities to investigate:

  • Localized Acidity: If you are using a salt of a weak base and strong acid as a starting material, you might be creating localized acidic conditions. Ensure your reaction medium is sufficiently basic throughout the process.

  • Influence of Substituents: Certain substituents on your starting materials can electronically favor the thiadiazole cyclization pathway even under basic conditions. In such cases, you may need to screen different bases (e.g., sodium methoxide, potassium carbonate) or solvents to optimize the selectivity.

  • Reaction Temperature: While higher temperatures can accelerate the reaction, they can sometimes lead to less selective outcomes. Try running the cyclization at a lower temperature for a longer period.

Q2: How can I be certain about the structure of my product? My mass spectrometry results show the correct mass for both the triazole and the thiadiazole.

A2: Mass spectrometry alone is insufficient to distinguish between these isomers. The definitive technique is ¹H NMR spectroscopy . As highlighted in the troubleshooting guide, the chemical shifts of the protons attached to nitrogen and sulfur are highly diagnostic. The N-H and S-H protons of the 1,2,4-triazole-3-thiol are deshielded and appear at a very low field (typically δ 13-14 ppm), which is a distinct and reliable indicator of the correct structure.[1][15] In contrast, the -NH₂ protons of the 1,3,4-thiadiazol-2-amine will resonate at a much higher field.

Q3: Are there any "greener" or more efficient methods for synthesizing these compounds?

A3: Yes, the field is continuously evolving. Some more modern approaches include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and, in some cases, improve yields and selectivity.[8]

  • One-pot syntheses: Procedures that combine the acylation and cyclization steps without isolating the intermediate are becoming more common.[2] These can improve overall efficiency.

  • Use of novel condensing agents: Reagents like polyphosphate ester (PPE) have been shown to be effective for the initial acylation step, which is then followed by a separate alkaline cyclization to ensure the formation of the desired triazole.[1][10][11]

Q4: I'm having trouble with the initial acylation of my thiosemicarbazide. What are some common pitfalls?

A4: Incomplete acylation is a frequent cause of low overall yield. Consider the following:

  • Reactivity of the Carboxylic Acid: If you are using a free carboxylic acid, it may not be electrophilic enough. Activation is often necessary.

  • Activation Methods:

    • Acid Chlorides: Converting the carboxylic acid to its corresponding acid chloride is a classic and effective method.

    • Coupling Agents: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, although this adds to the cost and complexity of purification.

    • Polyphosphate Ester (PPE): As mentioned, PPE can be a practical choice for activating the carboxylic acid for acylation.[1][10][11]

  • Solvent Choice: The solubility of your thiosemicarbazide and carboxylic acid is crucial. Chloroform has been reported as a versatile solvent for PPE-mediated acylations.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Substituted-1,2,4-triazole-3-thiols via Alkaline Cyclization of Acylthiosemicarbazides

This two-step procedure is a reliable method for the synthesis of the title compounds.

Step 1: Synthesis of the 1-Acyl-4-substituted-thiosemicarbazide Intermediate

  • To a solution of the appropriate carboxylic acid hydrazide (10 mmol) in ethanol (50 mL), add the corresponding isothiocyanate (10 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried.

Step 2: Alkaline Cyclization to the 4-Substituted-1,2,4-triazole-3-thiol

  • Suspend the acylthiosemicarbazide (5 mmol) from Step 1 in an 8% aqueous solution of sodium hydroxide (25 mL).[13]

  • Reflux the mixture for 4-6 hours. The solid should dissolve as the triazole salt is formed.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.[13]

  • The precipitated solid is the desired 4-substituted-1,2,4-triazole-3-thiol. Collect the product by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol).[9][16]

Protocol 2: Purification of 4-Substituted-1,2,4-triazole-3-thiols via Acid-Base Extraction

This protocol is particularly useful when the crude product is contaminated with the non-acidic 1,3,4-thiadiazole byproduct.

  • Dissolve the crude product in a 2M aqueous solution of sodium hydroxide. The 1,2,4-triazole-3-thiol will dissolve to form its sodium salt, while the 1,3,4-thiadiazole will remain as an insoluble solid.

  • Filter the basic solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~ 5).

  • The purified 1,2,4-triazole-3-thiol will precipitate out of the solution.

  • Collect the solid by filtration, wash with copious amounts of cold water to remove any residual acid and salts, and dry under vacuum.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

  • 3.1. Synthesis of 1,2,4-Triazole-3-Thione Derivatives. Bio-protocol. [Link]

  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI. [Link]

  • (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]

  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF. ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. [Link]

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [Link]

  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives | Request PDF. ResearchGate. [Link]

  • Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Sci-Hub. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. [Link]

  • Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. ResearchGate. [Link]

  • (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. [Link]

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Technical Support Center: Stability of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting strategies to ensure the integrity of your results. The stability of your compound in solution is paramount, and this document will address common challenges and questions regarding its handling and storage.

The 1,2,4-triazole nucleus is known for its general stability, which is a desirable characteristic in drug development.[1] However, the presence of a thiol group and an allyl substituent introduces potential sites for degradation under various experimental conditions. This guide will walk you through the potential stability issues and provide you with actionable solutions.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your work with this compound in solution.

Issue 1: Appearance of New Peaks in HPLC Chromatogram Over Time in Aqueous Buffers

  • Question: I dissolved my compound in a pH 7.4 phosphate buffer for a multi-day cell-based assay. When I re-analyzed my stock solution by HPLC at the end of the experiment, I observed several new, smaller peaks that were not present initially. What could be happening?

  • Answer: The appearance of new peaks in your HPLC chromatogram is a strong indicator of compound degradation. For this compound, there are two primary suspects in a neutral aqueous buffer over time: oxidation and hydrolysis.

    • Oxidative Degradation: The thiol (-SH) group is susceptible to oxidation, especially in the presence of dissolved oxygen in your buffer. This can lead to the formation of a disulfide dimer. Further oxidation could potentially lead to sulfonic acid derivatives. The allyl group is also a potential site for oxidation.

    • Hydrolytic Degradation: While the 1,2,4-triazole ring is generally stable, prolonged exposure to aqueous environments, particularly at elevated temperatures (even room temperature over several days), can lead to slow hydrolysis.[2]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions of the compound immediately before each experiment.

    • Degas Buffers: If long-term incubation is unavoidable, degas your aqueous buffers by sparging with an inert gas like nitrogen or argon before dissolving your compound. This will minimize the dissolved oxygen content and slow down oxidative degradation.

    • Control Temperature: Store stock solutions at low temperatures (2-8°C or -20°C) and minimize the time they spend at room temperature.

    • Use of Antioxidants: For non-cellular assays where it won't interfere, consider the addition of a small amount of an antioxidant, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to your stock solution to maintain a reducing environment.

Issue 2: Significant Loss of Parent Compound in Acidic or Basic Media

  • Question: I am performing a forced degradation study and I'm seeing a rapid loss of my parent compound in both 0.1 M HCl and 0.1 M NaOH at 60°C. What are the likely degradation pathways?

  • Answer: Exposure to even moderately acidic or basic conditions, especially at elevated temperatures, can accelerate the degradation of this compound.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atoms of the triazole ring can be protonated, making the ring more susceptible to nucleophilic attack by water.[2] This can lead to the opening of the triazole ring.

    • Base-Catalyzed Hydrolysis: In basic media, the thiol group will be deprotonated to a thiolate, which can alter the electronic properties of the ring. Strong basic conditions can also promote ring-opening hydrolysis.

  • Troubleshooting and Investigative Steps:

    • Time-Course Analysis: Perform a time-course experiment under your acidic and basic conditions to determine the rate of degradation. This will help you understand the lability of your compound.

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the masses of the degradation products. This will provide valuable clues about the degradation pathway. For instance, the loss of the allyl group or the addition of water (hydrolysis) would result in predictable mass shifts.

    • Neutral pH as a Control: Always run a control sample in a neutral pH buffer under the same temperature conditions to differentiate between thermal and pH-dependent degradation.

Issue 3: Discoloration or Precipitation of Solution Upon Exposure to Light

  • Question: I left my stock solution in a clear glass vial on the lab bench, and after a day, the solution turned slightly yellow and I noticed some precipitate. What is the cause of this?

  • Answer: The observed changes are likely due to photodegradation. The aromatic rings in your compound (both the triazole and the phenylethyl group) can absorb UV light, which can lead to the formation of reactive species and subsequent degradation. Some 1,2,4-triazole-3-thiol derivatives have been investigated as photostabilizers, indicating their ability to interact with UV radiation.[3][4]

  • Troubleshooting Steps:

    • Protect from Light: Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light.

    • Work in a Dimly Lit Area: When preparing and handling solutions, minimize exposure to direct, bright light.

    • Conduct a Photostability Study: If your experimental setup involves exposure to light, it is crucial to perform a formal photostability study. Expose a solution of your compound to a known light source (e.g., a UV lamp at 365 nm) and monitor for degradation over time by HPLC.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing stock solutions of this compound?

    • A1: For initial stock solutions, we recommend using a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solvents will minimize hydrolysis and provide good solubility. For subsequent dilutions into aqueous buffers for assays, the final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid artifacts in your experiment.

  • Q2: How should I store the solid form of the compound?

    • A2: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (ideally -20°C) for long-term storage.

  • Q3: Does the thiol-thione tautomerism affect the stability of the compound?

    • A3: Yes, the thiol-thione tautomerism is an important characteristic of this class of compounds. The equilibrium between the thiol (-SH) and thione (C=S) forms can be influenced by the solvent, pH, and temperature. While this tautomerism doesn't inherently lead to degradation, the different forms may have varying susceptibilities to oxidation or other degradation pathways. It is important to be aware of this equilibrium when interpreting analytical data, as it could potentially lead to peak broadening or the appearance of two closely eluting peaks in your chromatogram under certain conditions. An HPLC-MS method can be used to distinguish between these tautomers.[5][6]

  • Q4: Are there any known incompatible excipients or buffer components?

    • A4: Avoid strongly oxidizing agents in your formulations. Buffers containing high concentrations of metal ions that can catalyze oxidation should also be used with caution. It is always good practice to perform a compatibility study with your specific formulation or assay medium if the compound will be in solution for an extended period.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to investigate the stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C, protected from light, for 24 and 48 hours.

    • Photodegradation: Expose the stock solution in a clear vial to a UV lamp (365 nm) at room temperature for 2, 4, 8, and 24 hours. A control sample should be wrapped in foil and stored under the same conditions.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizing Degradation Pathways and Workflows

cluster_main Potential Degradation Pathways Parent 4-allyl-5-(2-phenylethyl)- 4H-1,2,4-triazole-3-thiol Oxidation Oxidation (e.g., H2O2, dissolved O2) Parent->Oxidation Thiol Group Hydrolysis Hydrolysis (Acidic or Basic) Parent->Hydrolysis Triazole Ring Photolysis Photodegradation (UV Light) Parent->Photolysis Aromatic Systems Disulfide Disulfide Dimer Oxidation->Disulfide RingOpened Ring-Opened Products Hydrolysis->RingOpened Photoisomers Photoisomers/ Rearrangement Products Photolysis->Photoisomers

Caption: Potential degradation pathways for this compound.

cluster_workflow Stability Testing Workflow Start Prepare Stock Solution (e.g., 1 mg/mL in ACN) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Stress->Sample Neutralize Neutralize/Dilute Sample Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Data Quantify Parent Peak Area & Identify Degradant Peaks Analyze->Data End Assess Stability Profile Data->End

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Technical Support Center: Overcoming Resistance in Antifungal Assays with 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole antifungal derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the complex challenges of antifungal resistance encountered during in vitro assays.

Section 1: Understanding the Core Problem: Triazole Resistance

This section provides foundational knowledge on the mechanisms of action and resistance to 1,2,4-triazole antifungal agents, which is crucial for diagnosing and troubleshooting experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 1,2,4-triazole antifungals?

A1: 1,2,4-triazole antifungals function by inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway called lanosterol 14-α-demethylase.[1][2][3] This enzyme, encoded by the ERG11 gene in yeasts or cyp51 genes in molds, is a cytochrome P450-dependent enzyme critical for converting lanosterol to ergosterol.[3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its synthesis, triazoles compromise membrane integrity and fluidity, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth (fungistatic activity).[1][3]

Q2: What are the principal molecular mechanisms that confer resistance to triazole derivatives in fungi?

A2: Resistance to triazole antifungals is a multifactorial problem, but it is primarily driven by three well-documented mechanisms:[3][4]

  • Target Site Modification: This is one of the most common resistance mechanisms.[2] Point mutations in the ERG11 (or cyp51) gene can lead to amino acid substitutions in the lanosterol 14-α-demethylase enzyme.[1][5][6] These changes can reduce the binding affinity of the triazole drug to its target, rendering the drug less effective.[1][6][7] Certain "hot spot" regions in the gene are particularly prone to mutations that confer resistance.[7]

  • Overexpression of Efflux Pumps: Fungal cells can actively transport triazole drugs out of the cell, preventing them from reaching their intracellular target. This is accomplished by membrane transporter proteins known as efflux pumps. The two major superfamilies involved are the ATP-Binding Cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and the Major Facilitator Superfamily (MFS) transporters (e.g., Mdr1p).[8][9] Overexpression of the genes encoding these pumps is a frequent cause of multidrug resistance in clinical isolates, particularly in Candida species.[8][9][10]

  • Target Gene Overexpression: An increase in the production of the target enzyme, lanosterol 14-α-demethylase, can also lead to resistance. If the amount of enzyme in the cell is significantly increased, the standard concentration of the triazole drug may be insufficient to inhibit all enzyme activity, allowing the fungus to continue producing ergosterol. This can be caused by gain-of-function mutations in transcription factors or by an increase in the copy number of the ERG11 gene.[7][11]

Triazole 1,2,4-Triazole Derivative Erg11 Lanosterol 14-α-demethylase (ERG11/cyp51) Triazole->Erg11 Inhibits Ergosterol Ergosterol Synthesis Erg11->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Growth Fungal Growth Inhibition Membrane->Growth Required for Resistance Resistance Mechanisms Resistance->Triazole Reduces Efficacy of Mutation ERG11 Gene Mutation Mutation->Erg11 Alters Target Site Efflux Efflux Pump Overexpression (e.g., CDR1, MDR1) Efflux->Triazole Expels Drug from Cell Overexpression ERG11 Gene Overexpression Overexpression->Erg11 Increases Target Amount Start Inconsistent MIC Results Observed CheckQC Are QC Strain MICs within acceptable range? Start->CheckQC SystemError Systemic Assay Failure Identified. Review entire protocol. CheckQC->SystemError No CheckInoculum Is Inoculum Prep Standardized & Verified? CheckQC->CheckInoculum Yes End Re-run Assay SystemError->End After Correction FixInoculum Standardize Inoculum: Use fresh culture, verify density (McFarland/hemocytometer). CheckInoculum->FixInoculum No CheckMedia Are Media/Reagents Correctly Prepared & Stored? CheckInoculum->CheckMedia Yes FixInoculum->End FixMedia Prepare Fresh Media (RPMI, MOPS pH 7.0). Verify drug stock solutions. CheckMedia->FixMedia No CheckIncubation Are Incubation Time & Temperature Consistent? CheckMedia->CheckIncubation Yes FixMedia->End FixIncubation Ensure 35°C incubation. Use a calibrated timer for reading. CheckIncubation->FixIncubation No CheckReading Is Endpoint Reading Objective? CheckIncubation->CheckReading Yes FixIncubation->End FixReading Define Endpoint (e.g., ≥50% inhibition). Use plate reader if available. CheckReading->FixReading No CheckReading->End Yes FixReading->End

Figure 2. Troubleshooting workflow for inconsistent MIC results.

Section 3: Advanced Topics and FAQs

Q3: I'm observing "trailing growth" in my microdilution plates with azoles. How should I interpret these results?

A3: Trailing growth, or the "trailing endpoint," is a phenomenon where there is reduced but persistent fungal growth across a wide range of triazole concentrations, making it difficult to determine a clear MIC. [12][13][14]This is often seen with azoles because they are fungistatic, not fungicidal. [14]

  • Interpretation: Isolates exhibiting trailing are often still susceptible to the drug in vivo. [15][13]Standard guidelines from CLSI and EUCAST advise reading the MIC as the concentration causing a significant reduction in growth (e.g., ≥50%) compared to the control, rather than looking for complete inhibition. [16]* Causality: The trailing phenomenon can be pH-dependent. [15][13]Studies have shown that adjusting the pH of the test medium can sometimes eliminate trailing without affecting the MICs of truly susceptible or resistant isolates. [15][12]* Action: Read the endpoint at the recommended time (e.g., 24 hours for Candida and fluconazole) and adhere to the ≥50% growth inhibition rule. [14]Avoid reading at 48 hours if trailing is a known issue, as this can lead to isolates being misclassified as resistant. [13][14] Q4: My isolate has a known ERG11 mutation, but the MIC is still in the susceptible range. Why?

A4: This is a complex but not uncommon scenario. The presence of a mutation does not always correlate directly with a clinically resistant phenotype.

  • Not all mutations confer resistance: Some amino acid substitutions in the Erg11p enzyme have little to no impact on its structure or its affinity for triazoles. [1][5]* Synergistic effects: High-level resistance often requires the accumulation of multiple resistance mechanisms. [7]An isolate might have an ERG11 mutation but lack the overexpressed efflux pumps necessary to produce a high MIC.

  • In Vitro vs. In Vivo: The conditions of the in vitro assay may not fully reflect the environment in a human host. Factors like host immune status, drug concentrations at the site of infection, and biofilm formation can all influence the clinical outcome.

Q5: How do I choose between CLSI and EUCAST standards for my assay?

A5: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide robust, standardized protocols for AST. [16][17][18][19]While they produce largely similar results, there are minor differences: [16][17]

  • Media: Both use RPMI-1640, but EUCAST guidelines specify supplementing with 2% glucose. [17][18]* Inoculum Size: The final inoculum concentrations can differ slightly between the protocols. [16][17]* Endpoint Reading: For amphotericin B, CLSI requires 100% growth inhibition, while EUCAST uses ≥90%. [16] Recommendation: The most important factor is consistency. Choose one standard (CLSI M27/M60 or EUCAST AFST documents) and apply it consistently across all experiments to ensure your data is comparable. [20][21][22][23]If you plan to publish, check the journal's preferred standard.

Section 4: Key Protocols

Protocol: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27)

This protocol provides a standardized method for determining the MIC of a 1,2,4-triazole derivative against a yeast isolate.

1. Preparation of Materials:

  • Media: Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate) and buffer to pH 7.0 with 0.165 M MOPS. Sterilize by filtration.

  • Antifungal Stock: Prepare a 100X stock solution of your 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).

  • Fungal Isolate: Subculture the yeast isolate onto a Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours. [24]* QC Strains: Subculture QC strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258) in the same manner. [24] 2. Inoculum Preparation:

  • From the fresh 24-hour culture, pick several colonies and suspend them in 5 mL of sterile saline.

  • Vortex thoroughly to create a homogenous suspension.

  • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).

  • Create a working inoculum by diluting this adjusted suspension 1:1000 in RPMI-1640 medium. This will result in a final concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate. [25][26] 3. Plate Preparation (96-well U-bottom plate):

  • Add 100 µL of RPMI-1640 to wells in columns 2 through 11.

  • Prepare the drug dilutions. In column 1, add 200 µL of the 2X final starting concentration of your triazole derivative (prepared in RPMI-1640).

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

  • Column 11 will serve as the drug-free growth control.

  • Column 12 will serve as the sterility control (media only).

4. Inoculation and Incubation:

  • Add 100 µL of the working inoculum to each well in columns 1 through 11. Do not add inoculum to column 12.

  • The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35°C for 24-48 hours.

5. Reading the MIC:

  • After the specified incubation period (typically 24 hours for fluconazole and Candida), read the plate.

  • The MIC is the lowest concentration of the triazole derivative that causes a prominent (≥50%) decrease in turbidity compared to the growth control in column 11. [16][25]* Check the QC strain results against their published acceptable ranges to validate the experiment. [20][21]

References

  • Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans. FEMS Yeast Research. [Link]

  • Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method. Journal of Clinical Microbiology. [Link]

  • The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Antimicrobial Agents and Chemotherapy. [Link]

  • Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method. Journal of Clinical Microbiology. [Link]

  • Contribution of Clinically Derived Mutations in ERG11 to Azole Resistance in Candida albicans. Antimicrobial Agents and Chemotherapy. [Link]

  • Novel point mutations in the ERG11 gene in clinical isolates of azole resistant Candida species. Revista Iberoamericana de Micología. [Link]

  • Azole Resistance in Candida albicans Isolates from Oropharyngeal Candidiasis is Associated with ERG11 Mutation and Efflux Overexpression. Jundishapur Journal of Microbiology. [Link]

  • Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans. FEMS Yeast Research. [Link]

  • The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Antimicrobial Agents and Chemotherapy. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Journal of Clinical Microbiology. [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Efflux pumps in drug resistance of Candida. Indian Journal of Medical Research. [Link]

  • Effect of increasing inoculum sizes of Aspergillus hyphae on MICs and MFCs of antifungal agents by broth microdilution method. International Journal of Antimicrobial Agents. [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention. [Link]

  • The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. ResearchGate. [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. [Link]

  • Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology. [Link]

  • Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method. Johns Hopkins University. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • Mechanisms of Triazole Resistance in Aspergillus fumigatus. Molecular Biology and Evolution. [Link]

  • The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination. Antimicrobial Agents and Chemotherapy. [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology. [Link]

  • Implications of the "EUCAST trailing" phenomenon in C. tropicalis for the in vivo susceptibility in invertebrate and murine models. ResearchGate. [Link]

  • EUCAST breakpoints for antifungals. Revista Española de Quimioterapia. [Link]

  • Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. Journal of Clinical Microbiology. [Link]

  • Antifungal Susceptibility Testing (AFST). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds | Protocol Preview. YouTube. [Link]

  • Mechanisms of triazole resistance in Aspergillus fumigatus. Environmental Microbiology. [Link]

  • Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology. [Link]

  • Breakpoints for antifungal agents: an update from EUCAST focussing on echinocandins against Candida spp. and triazoles against Aspergillus spp. Drug Resistance Updates. [Link]

  • Targeting efflux pumps to overcome antifungal drug resistance. Expert Opinion on Drug Discovery. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Journal of Medical Microbiology. [Link]

  • Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review. Semantic Scholar. [Link]

  • Efflux pump-mediated resistance to antifungal compounds can be prevented by conjugation with triphenylphosphonium cation. SciSpace. [Link]

  • Efflux pump proteins in antifungal resistance. Frontiers in Pharmacology. [Link]

  • Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. Journal of Clinical Microbiology. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]

  • Mechanisms of Antifungal Drug Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the modification and biological activity enhancement of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals actively working with this and related heterocyclic compounds. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.

I. Foundational Knowledge & Initial Synthesis

This section provides a brief overview of the core molecule and addresses common hurdles in its initial synthesis. The 1,2,4-triazole ring is a critical pharmacophore due to its hydrogen bonding capacity, dipole character, and metabolic stability, making it a frequent component in a wide array of therapeutic agents.[1][2] Derivatives of 1,2,4-triazole-3-thiol, in particular, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4][5][6]

FAQ 1: What are the common challenges in the synthesis of the this compound scaffold?

Answer: The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols typically involves the cyclization of a corresponding thiosemicarbazide precursor. Several challenges can arise during this process:

  • Low Yields: Inadequate reaction conditions, such as improper temperature control or suboptimal choice of base, can lead to reduced yields. The choice of solvent and catalyst system can also significantly impact the reaction's efficiency.[7]

  • Formation of Isomeric Impurities: A significant challenge is the potential formation of the isomeric 1,3,4-thiadiazole derivative as a competitive product.[8] The regioselectivity of the cyclization is highly dependent on the reaction conditions.

  • Purification Difficulties: The polarity of the triazole-thiol and potential byproducts can make chromatographic purification challenging. Recrystallization is often a preferred method, but finding a suitable solvent system can be time-consuming.

Troubleshooting Guide: Initial Synthesis
Issue Potential Cause Recommended Solution Scientific Rationale
Low reaction yield Suboptimal reaction conditions (temperature, time, base).Systematically screen different bases (e.g., NaOH, KOH, Na2CO3) and solvents. Experiment with reaction temperatures and monitor progress using TLC. Consider using a catalyst like polyphosphate ester (PPE) which has been shown to facilitate the reaction of thiosemicarbazides with carboxylic acids.[8]The basicity and solvent polarity can significantly influence the rate and equilibrium of the cyclization reaction. Catalysts can lower the activation energy of the desired reaction pathway.
Formation of 1,3,4-thiadiazole isomer Reaction conditions favoring thiadiazole formation (e.g., acidic conditions).Cyclization under basic conditions (e.g., aqueous NaOH or KOH) generally favors the formation of the 1,2,4-triazole-3-thiol.[9][10] Acidic conditions, in contrast, can promote the formation of the 1,3,4-thiadiazole isomer.[9]The reaction mechanism for the formation of the two isomers differs. Basic conditions facilitate the intramolecular nucleophilic attack of the nitrogen atom, leading to the triazole ring, while acidic conditions can favor the cyclodehydration pathway leading to the thiadiazole.
Difficulty in product purification Similar polarity of the product and byproducts.If column chromatography is ineffective, attempt recrystallization from various solvents or solvent mixtures (e.g., ethanol, ethanol/water, DMF/water). Washing the crude product with a non-polar solvent can also help remove non-polar impurities.Differences in solubility between the desired product and impurities at different temperatures form the basis of purification by recrystallization.

II. Strategies for Modifying the Core Scaffold to Enhance Biological Activity

Once the core scaffold is synthesized, the next step is to introduce modifications to enhance its biological activity. The structure-activity relationship (SAR) of 1,2,4-triazole derivatives is a rich area of study, and strategic modifications can lead to significant improvements in potency and selectivity.

FAQ 2: What are the key positions on the this compound scaffold for modification, and what is the rationale?

Answer: The primary points for modification are the thiol group at position 3, the allyl group at position 4, and the phenylethyl group at position 5.

  • Position 3 (Thiol Group): The thiol group is a versatile handle for introducing a wide variety of substituents. S-alkylation or S-acylation can introduce new pharmacophores that can interact with biological targets.[9] For instance, introducing moieties that can form additional hydrogen bonds or hydrophobic interactions can enhance binding affinity.

  • Position 4 (Allyl Group): The allyl group can be modified to explore the impact of steric bulk and electronic properties at this position. Modifications can influence the overall conformation of the molecule and its interaction with receptor pockets.

  • Position 5 (Phenylethyl Group): The aromatic ring of the phenylethyl group is a prime target for substitution. Introducing electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule, affecting its pharmacokinetic and pharmacodynamic properties.[3]

Experimental Workflow for Modification

The following diagram illustrates a general workflow for modifying the core scaffold.

Modification_Workflow Core 4-allyl-5-(2-phenylethyl)- 4H-1,2,4-triazole-3-thiol Mod_S Modification at S-3 Core->Mod_S S-Alkylation/ S-Acylation Mod_N4 Modification at N-4 Core->Mod_N4 Substitution of Allyl Group Mod_Ph Modification of Phenylethyl Group Core->Mod_Ph Aromatic Substitution Derivatives Library of Derivatives Mod_S->Derivatives Mod_N4->Derivatives Mod_Ph->Derivatives Screening Biological Screening Derivatives->Screening SAR SAR Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor Triazole Modified Triazole Derivative RAF RAF Triazole->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Sources

Technical Support Center: Crystallization of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the refinement of crystallization techniques for 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this specific triazole derivative. Our approach is rooted in foundational crystallization principles, tailored to the unique physicochemical properties of the target molecule.

The structure of this compound presents a unique crystallization challenge. It possesses a moderately polar 1,2,4-triazole-3-thiol core capable of hydrogen bonding, which is flanked by non-polar groups (an allyl and a phenylethyl substituent). This amphiphilic nature can lead to complex solubility profiles, making the selection of an appropriate solvent system non-trivial and increasing the likelihood of issues such as "oiling out." This guide provides systematic protocols and troubleshooting logic to overcome these challenges.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the crystallization of this compound.

Q1: What are the core principles for selecting a suitable crystallization solvent?

A successful recrystallization hinges on the principle of differential solubility. The ideal solvent will dissolve the compound completely at an elevated temperature but will have low solubility for the compound at cooler temperatures.[1][2] This allows the compound to crystallize from the solution upon cooling, while impurities ideally remain dissolved in the solvent (mother liquor) or are insoluble in the hot solvent and can be filtered out initially.[2] The "like dissolves like" principle is a useful starting point; the moderate polarity of our target molecule suggests that solvents of intermediate polarity, or a mixed-solvent system, will likely be most effective.[1][3]

Q2: Which solvents are recommended for initial screening with this triazole-thiol?

Given the molecule's structure, a range of solvents should be tested. We recommend starting with moderately polar solvents. Extremely non-polar solvents like hexanes may have poor dissolving power even when hot, while highly polar solvents like water may not dissolve the compound at all. A mixed-solvent system, combining a "good" solvent (in which the compound is soluble) with a "poor" anti-solvent (in which the compound is insoluble), is often highly effective.[2][4]

Table 1: Recommended Solvents for Initial Screening

SolventBoiling Point (°C)PolarityRationale & Potential Use
Ethanol78Polar ProticOften a good starting point for moderately polar compounds with H-bonding capability.[3]
Isopropanol82Polar ProticSimilar to ethanol, offers a slightly different solubility profile.
Ethyl Acetate77Polar AproticGood solvent for compounds with moderate polarity.[3]
Acetone56Polar AproticExcellent dissolving power, but its low boiling point can make it tricky to work with.[1][3]
Toluene111Non-polarCan be effective for less polar impurities; its high boiling point can sometimes lead to oiling out.[3]
Acetonitrile82Polar AproticA versatile solvent for a range of heterocyclic compounds.[5]
Solvent Pairs
Ethanol/Water-MixedThe compound is dissolved in hot ethanol, and water is added as an anti-solvent.
Ethyl Acetate/Hexanes-MixedThe compound is dissolved in hot ethyl acetate, and hexanes are added as an anti-solvent.[4]

Q3: My compound exists as a thiol-thione tautomer. How does this affect crystallization?

The 1,2,4-triazole-3-thiol system can exist in equilibrium with its thione tautomer. This tautomerism can influence intermolecular interactions, particularly hydrogen bonding.[6] The thione form has a C=S bond and an N-H bond, while the thiol form has a C-S-H bond. These different hydrogen bonding patterns can affect how the molecules pack into a crystal lattice and their solubility in different solvents. For practical purposes, the screening process remains the same, as the solvent will interact with the tautomeric mixture present under the given conditions.

Experimental Protocols

Follow these systematic procedures to develop a robust crystallization method.

Protocol 1: Single-Solvent System Screening

This protocol is designed to efficiently identify a suitable single solvent for recrystallization.[7]

  • Preparation : Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Room Temperature Test : To each tube, add a different test solvent (from Table 1) dropwise at room temperature. Swirl to mix. If the compound dissolves readily at room temperature, that solvent is unsuitable as a single-system solvent because recovery will be poor.[7]

  • Hot Solubility Test : If the compound did not dissolve at room temperature, heat the test tube in a sand bath or heating block. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling & Observation : Allow the clear solution to cool slowly to room temperature, and then in an ice bath.

  • Analysis :

    • Ideal Solvent : A good solvent will show a significant formation of crystals upon cooling.

    • Unsuitable Solvent : If no crystals form, there is either too much solvent, or the compound is too soluble. Try evaporating some solvent and re-cooling.[8] If the compound remains insoluble even in a large volume of hot solvent, it is not a suitable choice.

Protocol 2: Mixed-Solvent System Refinement

Use this method when no single solvent is ideal. This typically involves a "soluble solvent" and an "insoluble" (or anti-solvent).[2]

  • Dissolution : Dissolve the crude compound in the minimum amount of a hot "soluble solvent" (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent : While the solution is still hot, add the "insoluble solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification : Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Crystallization : Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger, purer crystals.

  • Isolation : Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry thoroughly.

Mixed_Solvent_Crystallization A Dissolve Crude Compound in Minimum Hot 'Soluble Solvent' B Add 'Anti-Solvent' Dropwise Until Persistent Cloudiness A->B Solution is hot C Add 1-2 Drops of 'Soluble Solvent' to Re-clarify B->C Solution is saturated D Cool Slowly & Allow Crystals to Form C->D Set aside to cool E Isolate Crystals (Vacuum Filtration) D->E Crystallization complete

Caption: Workflow for mixed-solvent crystallization.
Troubleshooting Guide

This section addresses the most common problems encountered during the crystallization of this compound.

Problem: My compound has "oiled out," forming a liquid layer instead of solid crystals. What should I do?

  • Causality : Oiling out occurs when the solute becomes supersaturated at a temperature that is above its melting point (or the melting point of the impure mixture).[3][9] Instead of crystallizing, the solute separates as a molten liquid. This is a common issue for compounds with moderate melting points or significant impurities that depress the melting point.[9]

  • Solutions :

    • Increase Solvent Volume : Reheat the mixture until the oil redissolves. Add more of the primary solvent (the "soluble" one in a mixed system) to decrease the concentration.[9] This lowers the saturation temperature, hopefully to a point below the compound's melting point.

    • Lower the Boiling Point : Switch to a solvent or solvent system with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before saturation is reached.[3]

    • Promote Early Nucleation : Try to induce crystallization before the oiling-out temperature is reached. As the solution cools, vigorously scratch the side of the flask with a glass rod or add a seed crystal at a temperature slightly higher than where you previously observed oiling.[8]

    • Slow Down Cooling : Rapid cooling can sometimes promote oiling. After redissolving the oil, allow the solution to cool much more slowly, perhaps by insulating the flask.

Problem: The solution has cooled, but no crystals have formed.

  • Causality : This typically indicates one of two issues: the solution is not yet supersaturated (i.e., too much solvent was used), or the nucleation process (the initial formation of crystal seeds) is inhibited.[8]

  • Solutions :

    • Induce Nucleation by Scratching : Use a glass stirring rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[8]

    • Add a Seed Crystal : If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[8][10]

    • Reduce Solvent Volume : If induction methods fail, it is likely the solution is too dilute. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[8] Then, allow it to cool again.

    • Use a Lower Temperature Bath : If crystals do not form at room temperature, try cooling the solution in an ice-water bath or even an ice-salt bath to further decrease the compound's solubility.[8]

Troubleshooting_No_Crystals Start Cooled Solution, No Crystals Formed Scratch Scratch inner flask with glass rod Start->Scratch Seed Add a seed crystal Scratch->Seed Fails Success Crystals Form Scratch->Success Works Reduce Gently boil off some solvent Seed->Reduce Fails Seed->Success Works ReCool Re-cool the concentrated solution Reduce->ReCool ReCool->Success

Caption: Decision tree for inducing crystallization.

Problem: My final product yield is very low.

  • Causality : A low yield can result from several factors: using an excessive amount of solvent, premature filtration before crystallization is complete, or significant solubility of the compound in the cold washing solvent.[9]

  • Solutions :

    • Optimize Solvent Volume : Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Any excess will retain more of your product in the mother liquor upon cooling.

    • Maximize Cooling : Ensure the crystallization flask is thoroughly cooled in an ice bath for at least 30 minutes before filtration to minimize the amount of dissolved product.

    • Recover a Second Crop : Do not discard the mother liquor immediately. Concentrate it by boiling off some of the solvent and re-cool it. This will often yield a second crop of crystals, which can be collected separately.

    • Minimize Washing Loss : Wash the collected crystals on the filter paper with a minimal amount of ice-cold solvent. Using room-temperature solvent will redissolve some of your product.

Problem: The crystals formed too quickly and appear as a fine powder, or the purity did not improve.

  • Causality : When a solution is highly supersaturated, crystallization can occur too rapidly, leading to the formation of small, impure crystals that trap solvent and impurities.[9] The goal is slow, methodical crystal growth.

  • Solutions :

    • Use More Solvent : The simplest solution is to reheat the mixture and add a small amount of additional solvent (1-5% more). This will make the solution less supersaturated upon cooling, slowing down the rate of crystal formation.[9]

    • Insulate the Flask : After dissolving the compound, place the flask on a surface that does not conduct heat well (like a cork ring or folded paper towels) and cover it. This slows the rate of cooling, giving larger, purer crystals more time to form.

References
  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • ResearchGate. (2013). How to crystallize the natural compounds from plant extracts?. [Link]

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Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of Different 1,2,4-Triazole-3-thiols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has underscored the significance of synthetic heterocyclic compounds, among which 1,2,4-triazole derivatives have emerged as a prominent class with a broad spectrum of biological activities.[1][2] Their diverse pharmacological profile, encompassing antimicrobial, anti-inflammatory, and anticancer properties, is particularly noteworthy.[3][4] In recent years, a considerable body of research has been dedicated to elucidating the antioxidant capabilities of these compounds, driven by the growing understanding of the detrimental role of oxidative stress in the pathogenesis of numerous diseases.[1][5] This guide offers a comprehensive comparative analysis of the antioxidant potential of various 1,2,4-triazole-3-thiols, providing researchers, scientists, and drug development professionals with a synthesis of experimental data, mechanistic insights, and validated protocols.

The Chemical Rationale: Structure-Activity Relationships

The antioxidant efficacy of 1,2,4-triazole-3-thiols is intrinsically linked to their molecular architecture. The presence of the thiol (-SH) and amino (-NH) groups on the triazole ring is fundamental to their radical scavenging activity.[6] The prevailing mechanism is believed to be hydrogen atom transfer (HAT), wherein the thiol or amino group donates a hydrogen atom to a free radical, thereby neutralizing it.[6]

The substituent groups on the 1,2,4-triazole core play a pivotal role in modulating this antioxidant potential. A key determinant of activity is the electronic nature of these substituents. The presence of electron-donating groups (EDGs) on the aromatic rings attached to the triazole nucleus generally enhances antioxidant capacity.[7][8] This is attributed to the ability of EDGs to increase the electron density on the sulfur and nitrogen atoms, thereby facilitating the donation of a hydrogen atom. Conversely, electron-withdrawing groups (EWGs) tend to diminish antioxidant activity.

Furthermore, the position of these substituents can also influence efficacy. For instance, studies have shown that the presence of a hydroxyl (-OH) group, particularly at the para position of a phenyl ring, can significantly enhance antioxidant activity due to the potential for extended conjugation after hydrogen radical abstraction.[5]

Structure_Activity_Relationship cluster_0 1,2,4-Triazole-3-thiol Core cluster_1 Substituent Effects cluster_2 Antioxidant Activity Core 1,2,4-Triazole -3-thiol EDG Electron-Donating Groups (e.g., -OH, -OCH3, -NH2) Core->EDG Substitution with EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl) Core->EWG Substitution with High_Activity Enhanced Activity EDG->High_Activity Leads to Low_Activity Diminished Activity EWG->Low_Activity Leads to

Caption: Influence of substituents on antioxidant activity.

Comparative Antioxidant Potential: A Data-Driven Overview

The antioxidant potential of 1,2,4-triazole-3-thiols is typically quantified using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies a higher antioxidant potency.

The following table summarizes the reported antioxidant activities of a selection of 1,2,4-triazole-3-thiol derivatives, providing a comparative perspective on their efficacy.

CompoundSubstituentsDPPH IC50 (µM)ABTS IC50 (µM)Reference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)Phenyl at C5, Amino at N41300 ± 20047 ± 0.1[6]
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)4-pyridyl at C5, Amino at N42200 ± 10055 ± 0.2[6]
2-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-4-(4-(butane-1,4-diyl)bis)-2H-1,2,4-triazol-3(4H)-oneComplex substituent40 ± 2.7Not Reported[5]
2-((4-(4-bromophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-4-(4-(butane-1,4-diyl)bis)-2H-1,2,4-triazol-3(4H)-oneComplex substituent40 ± 0.9Not Reported[5]
2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenolPhenol at C57.12 ± 2.32 (µg/mL)4.59 ± 4.19 (µg/mL)[8]
5-((10H-phenothiazin-10-yl)methyl)-4-(4-methoxybenzylideneamino)-4H-1,2,4-triazole-3-thiolComplex phenothiazine and methoxybenzylideneamino substituentsPotent activity reportedNot Reported[5]
5-((10H-phenothiazin-10-yl)methyl)-4-(4-hydroxybenzylideneamino)-4H-1,2,4-triazole-3-thiolComplex phenothiazine and hydroxybenzylideneamino substituentsPotent activity reportedNot Reported[5]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

From the data, it is evident that the nature of the substituent at the C5 and N4 positions significantly impacts the antioxidant activity. For instance, the phenyl-substituted derivative (AT) exhibits a lower IC50 value in both DPPH and ABTS assays compared to its pyridyl counterpart (AP), indicating superior radical scavenging ability.[6] Furthermore, the presence of a phenol group, as seen in 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol, leads to remarkably high antioxidant potential.[8]

Standardized Methodologies for Assessing Antioxidant Potential

To ensure the reproducibility and comparability of results, it is imperative to adhere to well-established experimental protocols. The following sections detail the step-by-step procedures for the DPPH and ABTS assays, two of the most widely employed methods for evaluating the antioxidant capacity of 1,2,4-triazole-3-thiols.

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[6]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Dissolve the synthesized 1,2,4-triazole-3-thiol derivatives and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO) to obtain a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well microplate or a cuvette, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A control containing only the solvent and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test samples to determine the IC50 value.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Protocol:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Dilute the stock solution with ethanol or a phosphate buffer solution (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of the 1,2,4-triazole-3-thiol derivatives and a standard antioxidant as described for the DPPH assay.

  • Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the working ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the concentration-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound and Standard Solutions Reaction Mix Compound/Standard with Radical Solution Compound_Prep->Reaction Radical_Prep Prepare DPPH or ABTS•+ Radical Solution Radical_Prep->Reaction Incubation Incubate in the Dark Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate % Scavenging Activity Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for in vitro antioxidant activity evaluation.

Conclusion

1,2,4-Triazole-3-thiols represent a promising class of synthetic antioxidants with tunable activity. The structure-activity relationship studies have consistently demonstrated that the introduction of electron-donating groups and specific aromatic moieties, such as phenolic rings, can significantly enhance their radical scavenging capabilities. The standardized DPPH and ABTS assays provide robust and reproducible methods for quantifying this antioxidant potential, enabling a systematic comparison of different derivatives. As the understanding of the intricate relationship between chemical structure and antioxidant efficacy continues to evolve, the rational design of novel 1,2,4-triazole-3-thiols with superior antioxidant properties holds great promise for the development of new therapeutic agents to combat oxidative stress-related diseases.

References

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Assessing the selectivity of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol against different microbial strains

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Antimicrobial Selectivity of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the discovery of novel therapeutic agents with high efficacy and selectivity. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with many derivatives exhibiting potent antibacterial and antifungal properties.[1][2] This guide presents a comprehensive framework for assessing the microbial selectivity of a novel derivative, this compound. As a Senior Application Scientist, this document provides not just the protocols but the scientific rationale behind the experimental design, enabling researchers to rigorously evaluate the compound's potential. We will detail the gold-standard methodologies for determining antimicrobial activity, provide a framework for comparative analysis, and explain the critical concept of selective toxicity, which underpins the viability of any new antimicrobial candidate.

Introduction: The Imperative for Selective Antimicrobial Agents

The therapeutic utility of an antimicrobial agent is defined by its ability to neutralize pathogenic microbes while inflicting minimal harm to the host—a principle known as selective toxicity.[3] This principle is the cornerstone of modern chemotherapy. As microbial resistance to existing drugs grows, the search for new compounds must prioritize not only potency but also a favorable selectivity profile.[1][2]

The 1,2,4-triazole nucleus and its derivatives, particularly 1,2,4-triazole-3-thiols, represent a promising class of compounds. Extensive research has demonstrated their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4][5][6][7] The specific substitutions on the triazole ring, such as the allyl and phenylethyl groups in the compound of interest, are hypothesized to modulate this activity and selectivity. This guide, therefore, establishes a robust experimental pathway to characterize the performance of this compound relative to both microbial diversity and established therapeutic alternatives.

The Scientific Rationale: Why Assess for Selectivity?

Assessing selectivity is a multi-faceted process that informs the therapeutic potential of a novel compound. The primary goal is to determine if the compound's inhibitory activity is concentrated on pathogenic microbes rather than host cells. A secondary, but equally important, goal is to understand the spectrum of its microbial activity. A compound may be a broad-spectrum agent, effective against a wide range of bacteria, or a narrow-spectrum agent, targeting a specific class. Some triazole derivatives have shown selective action, for instance, exhibiting higher potency against Gram-positive bacteria like Staphylococcus aureus than against Gram-negative bacteria like Escherichia coli.[7][8]

This selectivity is critical for several reasons:

  • Minimizing Off-Target Effects: Broad-spectrum antibiotics can disrupt the host's beneficial microbiome, leading to secondary infections. A selective agent can target the pathogen while preserving commensal flora.

  • Reducing Resistance Pressure: Widespread use of broad-spectrum agents can drive resistance in a larger pool of microorganisms.[9][10][11]

  • Guiding Clinical Application: Understanding the spectrum of activity is essential for directing the compound's use against the correct infections.

Our experimental approach is therefore designed to build a "selectivity profile" for the target compound.

Caption: Step-by-step workflow of the Broth Microdilution MIC Assay.

Data Presentation and Interpretation

The collected MIC data should be organized into a clear, comparative table. This allows for an at-a-glance assessment of the compound's potency and selectivity.

Table 1: Hypothetical MIC Data for Compound Evaluation

CompoundMIC (µg/mL)
S. aureus (Gram-positive) P. aeruginosa (Gram-negative) C. albicans (Fungus)
This compound 86416
Ciprofloxacin (Standard Antibiotic)10.5>128
Fluconazole (Standard Antifungal)>128>1282

Interpreting the Results:

Based on this hypothetical data:

  • The test compound shows moderate activity against the Gram-positive bacterium S. aureus and the fungus C. albicans.

  • It exhibits significantly weaker activity against the Gram-negative bacterium P. aeruginosa. This suggests a degree of selectivity, potentially due to differences in cell wall structure (e.g., the outer membrane of Gram-negative bacteria acting as a barrier).

  • Compared to the standards, it is less potent. However, its dual antibacterial/antifungal activity could be of interest. For instance, some triazole derivatives are known to exhibit this dual action. Further investigation into the compound's mechanism of action would be warranted to understand the basis of this observed selectivity.

Conclusion

This guide provides a scientifically rigorous and experimentally validated framework for assessing the antimicrobial selectivity of this compound. By following the detailed MIC protocol and employing a diverse panel of clinically relevant microbes, researchers can generate a comprehensive selectivity profile. This profile is the first critical step in evaluating the compound's therapeutic potential and determining its future trajectory in the drug development pipeline. The promising history of the 1,2,4-triazole scaffold provides a strong rationale for such an investigation, which may lead to the development of a new generation of selective and effective antimicrobial agents.

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Core Hazard Assessment: A Mechanistic Overview

A thorough risk assessment is paramount before handling any chemical. The potential hazards of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol are inferred from its structural components.

  • Thiol (-SH) Group : This functional group is the primary driver of the compound's immediate handling concerns. Thiols, also known as mercaptans, are notorious for their potent, unpleasant odors, which are detectable at extremely low concentrations.[1][2] This powerful stench can cause nausea and headaches and may trigger false alarms for natural gas leaks.[1][2] Beyond the odor, direct contact with thiols can lead to skin and eye irritation, and inhalation of vapors may cause respiratory discomfort.[1]

  • 1,2,4-Triazole Core : The triazole ring is a common scaffold in pharmacologically active compounds.[3][4] While many derivatives are safe, the heterocyclic structure presents a potential for biological activity and associated toxicity. General hazards for triazole-based compounds include irritation upon contact with skin and eyes, and they may be harmful if swallowed or inhaled.[5][6][7]

  • Overall Profile : Given the lack of specific toxicological data, this compound must be handled with a high degree of caution. It should be treated as a substance that is potentially harmful if ingested, inhaled, or absorbed through the skin, and as a definite skin, eye, and respiratory irritant.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create a reliable barrier against exposure. The following equipment must be utilized at all times when handling the compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves (minimum thickness of 0.4 mm). Double-gloving is recommended.Provides a barrier against skin contact and absorption.[8] Thiols and triazoles can be irritating and may be absorbed through the skin.[5][8] Frequent glove changes are crucial.
Eye & Face Protection Chemical safety goggles combined with a full-face shield.Protects eyes and face from splashes and potential vapors.[1][5] Standard safety glasses are insufficient.
Body Protection Chemical-resistant lab coat.Prevents contamination of personal clothing and underlying skin.[1][8]
Respiratory Protection Mandatory use within a certified chemical fume hood. The compound is expected to have a strong, unpleasant odor and its vapors may be harmful if inhaled.[2][8] A fume hood provides essential ventilation and captures vapors at the source.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from accidental spills.[8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidental release.

Preparation Phase
  • SOP Review : Before beginning any work, all laboratory personnel involved must review this Standard Operating Procedure (SOP) and any other relevant safety documents.[2]

  • Fume Hood Verification : Ensure the chemical fume hood is certified and functioning correctly. The sash should be kept at the lowest possible height during all manipulations.

  • Gather Materials : Assemble all necessary equipment, chemicals, and waste containers inside the fume hood before introducing the target compound. This minimizes traffic in and out of the containment area.

  • Prepare Waste Containers : Have designated, clearly labeled, and sealed hazardous waste containers ready for solid and liquid waste.[2][9]

Handling & Experimental Phase
  • Transport : When moving the compound, even short distances, ensure the container is tightly sealed and, if necessary, placed within a secondary, shatter-proof container.[10]

  • Weighing & Transfer : All weighing and transfers of the solid compound must be conducted within the fume hood to contain dust and vapors.[5][11] Use tools and techniques that minimize dust generation.

  • Reactions : All reactions involving this compound must be performed in a closed or well-contained apparatus within the fume hood. To control the malodorous vapors, it is best practice to use a cold trap or a bleach trap to prevent vapors from exhausting directly into the fume hood ductwork.[2][10]

Post-Handling & Decontamination
  • Equipment Decontamination : All glassware and equipment that have come into contact with the thiol compound must be decontaminated before being removed from the fume hood. This is best accomplished by rinsing with a bleach solution to oxidize the malodorous thiol group, followed by a standard glassware washing procedure.[2][10]

  • Workspace Cleaning : Wipe down all surfaces within the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Disposable gloves should be removed last and disposed of immediately as hazardous waste. Wash hands thoroughly with soap and water after exiting the lab.[5]

Emergency and Disposal Protocols

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill Response :

    • Small Spill (in fume hood) : Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Carefully sweep or scoop the material into a designated hazardous waste container.[2] Decontaminate the area with a bleach solution.

    • Large Spill : Evacuate the immediate area and notify laboratory safety personnel. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Chemical waste management is a critical component of safe laboratory practice.

  • Solid Waste : All disposable items contaminated with the compound, including gloves, weigh paper, and absorbent pads, must be placed in a sealed plastic bag and then into a designated, labeled solid hazardous waste container.[2]

  • Liquid Waste : Unused solutions and reaction mixtures containing the compound must be collected in a labeled, sealed hazardous waste container. Under no circumstances should this chemical be disposed of down the drain.[9]

  • Container Management : Do not reuse empty containers that held the compound.[12] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before disposal or recycling according to institutional guidelines.

Visualization of the Handling Workflow

The following diagram illustrates the critical workflow for safely managing this compound from preparation to disposal.

G Safe Handling & Disposal Workflow for this compound prep 1. Preparation - Verify Fume Hood - Don Full PPE - Prepare Waste Containers handling 2. Handling (in Fume Hood) - Weighing & Transfers - Conduct Reaction - Use Odor Trap (Bleach) prep->handling Proceed with caution decon 3. Decontamination - Neutralize Glassware (Bleach) - Clean Workspace - Doff PPE Correctly handling->decon Experiment complete emergency Emergency Protocols - Spills - Exposure handling->emergency If incident occurs disposal 4. Waste Disposal - Segregate Solid & Liquid Waste - Seal & Label Containers - Follow Institutional Protocol decon->disposal Segregate waste decon->emergency If incident occurs

Caption: A flowchart outlining the essential steps for safe laboratory operations involving this compound.

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